3,7-Dihydroxy-3',4',5'-trimethoxyflavone
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-13-6-9(7-14(23-2)18(13)24-3)17-16(21)15(20)11-5-4-10(19)8-12(11)25-17/h4-8,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNGYVOYOVPWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347275 | |
| Record name | 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132594-09-3 | |
| Record name | 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,7-Dihydroxy-3',4',5'-trimethoxyflavone: A Guide to Natural Sources and Isolation Strategies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Abstract
3,7-Dihydroxy-3',4',5'-trimethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoids recognized for their potential biological activities.[1] This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources and presents a detailed framework for its isolation and characterization. While direct reports of natural sources for this specific flavone are limited in publicly available scientific literature, this guide will leverage established methodologies for the isolation of structurally similar flavonoids to provide a robust, practical approach for researchers. By examining the isolation of related compounds, we will delineate the critical steps and rationale behind the extraction, chromatographic separation, and structural elucidation of polymethoxyflavones. This document serves as a foundational resource, combining theoretical principles with actionable protocols to empower researchers in their quest to isolate and study this and other rare flavonoids.
Introduction: The Landscape of Polymethoxyflavones
Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide array of biological activities.[2] Within this large family, polymethoxyflavones (PMFs) are a distinctive subgroup characterized by the presence of multiple methoxy groups on the flavone backbone.[1] This methoxylation significantly influences their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance their bioavailability and therapeutic potential.
The specific substitution pattern of hydroxyl and methoxy groups on the flavone core dictates the molecule's bioactivity. While numerous PMFs have been isolated and studied, 3,7-dihydroxy-3',4',5'-trimethoxyflavone remains a less-explored member of this class. Its core structure is a 2-phenyl-4H-1-benzopyran-4-one backbone with specific hydroxyl and methoxy substitutions.[1] The exploration of its natural sources and the development of efficient isolation protocols are crucial first steps towards unlocking its potential for pharmacological applications.
Natural Sources: A Survey of the Field
A thorough review of scientific literature indicates that while many trimethoxyflavone isomers have been isolated from various plant species, the specific isomer 3,7-dihydroxy-3',4',5'-trimethoxyflavone is not widely reported. However, the presence of structurally related compounds in certain plant families suggests potential areas for future investigation.
Several closely related trimethoxyflavones have been identified in the following species:
-
Artemisia monosperma : This plant has been a source for the isolation of various flavones, including eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) and cirsilineol (4',5-dihydroxy-3',6,7-trimethoxyflavone).[3]
-
Centaurea scoparia : This species is a known source of 5,7-dihydroxy-3',4',5'-trimethoxyflavone.[4][5][6]
-
Combretum species : Various species of the Combretum genus are known to produce a rich diversity of flavonoids.[7][8] For instance, Combretum glutinosum has been found to contain corymbosin.[9]
-
Artemisia argyi : This plant has been reported to contain 3,5,7-trihydroxy-3',4',5'-trimethoxyflavone.[10]
-
Duroia hirsuta : 4',5'-Dihydroxy-3,7,3'-trimethoxyflavone has been reported in this species.[11]
The lack of direct reports for 3,7-dihydroxy-3',4',5'-trimethoxyflavone may indicate its rarity in nature, its presence in low concentrations, or that plants that may contain it have not yet been phytochemically investigated for this specific compound. Therefore, the methodologies described in this guide are based on the successful isolation of these and other similar flavonoids, providing a blueprint for its potential discovery and isolation.
A Generalized Workflow for Flavonoid Isolation
The isolation of a specific flavonoid from a plant source is a multi-step process that requires careful planning and execution. The general workflow can be broken down into four key stages: sample preparation, extraction, chromatographic separation and purification, and structural elucidation.
Caption: Generalized workflow for the isolation of flavonoids from plant material.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key stages of flavonoid isolation. The protocols are based on established methods for structurally similar compounds and can be adapted for the targeted isolation of 3,7-dihydroxy-3',4',5'-trimethoxyflavone.
Part 1: Extraction of Crude Flavonoids
The choice of extraction method and solvent is critical for maximizing the yield of the target flavonoid while minimizing the co-extraction of interfering compounds.
4.1.1. Protocol 1: Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.[12]
-
Sample Preparation:
-
Thoroughly clean the collected plant material (e.g., leaves, stems) and air-dry in a shaded, well-ventilated area or use a tray dryer at a controlled temperature (e.g., 40-60°C) to reduce moisture content.
-
Grind the dried material into a fine powder (e.g., to pass through a 40-60 mesh screen) to increase the surface area for efficient solvent extraction.[12]
-
-
Extraction Procedure:
-
Weigh the dried plant powder (e.g., 500 g) and place it into a large glass container with a lid.
-
Add a suitable solvent, such as methanol or a mixture of ethanol and water (e.g., 7:3 v/v), at a solid-to-solvent ratio of 1:10 (w/v).[9]
-
Seal the container and let it stand at room temperature for 72 hours with occasional agitation.[9]
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
4.1.2. Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.[12]
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction Procedure:
-
Place a known amount of the powdered plant material (e.g., 20 g) into an Erlenmeyer flask.
-
Add the extraction solvent (e.g., 95% ethanol) at an optimized solvent-to-solid ratio (e.g., 50 mL/g).[12]
-
Place the flask in an ultrasonic bath and sonicate for a specified duration (e.g., 30 minutes).[13]
-
After sonication, filter the extract and concentrate it using a rotary evaporator.
-
Part 2: Chromatographic Separation and Purification
The crude extract contains a complex mixture of compounds. A multi-step chromatographic process is typically required to isolate the target flavonoid with high purity.
4.2.1. Protocol 3: Liquid-Liquid Partitioning
This step separates compounds based on their differential solubility in immiscible solvents, allowing for a preliminary fractionation of the crude extract.
-
Procedure:
-
Resuspend the concentrated crude extract in a mixture of water and a suitable solvent (e.g., 80% methanol).
-
Perform sequential extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[14]
-
Collect each solvent fraction separately and evaporate the solvent to yield different fractions. Flavonoids are typically enriched in the ethyl acetate fraction.
-
4.2.2. Protocol 4: Column Chromatography
Column chromatography is a fundamental technique for separating the components of a mixture. Silica gel and Sephadex LH-20 are commonly used stationary phases for flavonoid separation.
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity by adding methanol.[9][15]
-
Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
Pool the fractions containing the compound of interest and evaporate the solvent.
-
-
Sephadex LH-20 Column Chromatography:
-
Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) and pack it into a column.
-
Dissolve the partially purified fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the same mobile phase (isocratic elution).[14]
-
Collect and monitor fractions as described for silica gel chromatography. This step is particularly effective for removing pigments and smaller polar impurities.
-
4.2.3. Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is the final step for obtaining the flavonoid in high purity.
-
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Column: A C18 reversed-phase column is typically used for flavonoid separation.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: Monitor the elution at a wavelength where the flavonoid shows maximum absorbance (typically between 254 and 365 nm).
-
-
Procedure:
-
Dissolve the further purified fraction in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC column.
-
Collect the peak corresponding to the retention time of the target flavonoid.
-
Evaporate the solvent to obtain the pure compound.
-
Structural Elucidation
Once the compound is isolated in a pure form, its chemical structure must be unequivocally determined using a combination of spectroscopic techniques.
| Technique | Information Obtained |
| UV-Vis Spectroscopy | Provides information about the flavonoid's basic skeleton and the substitution pattern of hydroxyl and methoxy groups. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. 1H-NMR gives information about the number, environment, and connectivity of protons. 13C-NMR provides information about the carbon skeleton. 2D-NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the complete connectivity of the molecule. |
Conclusion
While 3,7-dihydroxy-3',4',5'-trimethoxyflavone has not been extensively reported from natural sources, the methodologies for isolating and characterizing structurally similar polymethoxyflavones are well-established. This guide provides a comprehensive and technically detailed framework to aid researchers in the potential discovery and isolation of this and other rare flavonoids. The successful application of these protocols, combined with systematic phytochemical screening of unexplored plant species, will be instrumental in advancing our understanding of the chemical diversity of flavonoids and their potential applications in medicine and human health.
References
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Gatta, D. M. P., et al. (2019, August 8). Biological Effects Of Licochalcones. ResearchGate. Retrieved from [Link]
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Gatta, D. M. P., et al. (2019, July 18). Biological Effects Of Licochalcones. Unich.it. Retrieved from [Link]
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PMC. (2024, July 3). Therapeutic potential and action mechanisms of licochalcone B: a mini review. Retrieved from [Link]
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Frontiers. (2022, August 18). Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots. Retrieved from [Link]
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PubChem. (n.d.). 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. Retrieved from [Link]
-
Pharmacognosy Journal. (2018, September 15). Isolation and Characterization of Flavones from Artemisia monosperma. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Retrieved from [Link]
-
BioCrick. (n.d.). 5,7-Dihydroxy-3',4',5'-trimethoxyflavone. Retrieved from [Link]
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ISOLATION OF A FLAVONOID FROM THE ROOTS OF CITRUS SINENSIS. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 4',5'-Dihydroxy-3,7,3'-trimethoxyflavone. Retrieved from [Link]
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ScreenLib. (n.d.). 5,7-Dihydroxy-3',4',5'-trimethoxyflavone. Retrieved from [Link]
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Vietnam Journal of Science and Technology. (2023, December 31). Flavonoid C-glucosides and monosaccharides from Combretum indicum. Retrieved from [Link]
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Semantic Scholar. (n.d.). Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of flavonoids isolated from some combretum species. Retrieved from [Link]
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PMC. (n.d.). Anthelmintic flavonoids and other compounds from Combretum glutinosum Perr. ex DC (Combretaceae) leaves. Retrieved from [Link]
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SciSpace. (2014). Bioguided isolation of an antioxidant compound from Combretum racemosum P.Beav leaf. Retrieved from [Link]
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MDPI. (2023, March 17). Flavonol-Glycoside and Rare Triterpenoid Derivatives Isolated from Leaves of Combretum glutinosum Perr. Ex Dc. with In Vitro Cytotoxic Activity. Retrieved from [Link]
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Physical and chemical properties of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone
An In-depth Technical Guide to 3,7-Dihydroxy-3',4',5'-trimethoxyflavone
Authored by: Gemini, Senior Application Scientist
Abstract
3,7-Dihydroxy-3',4',5'-trimethoxyflavone is a polymethoxyflavone (PMF), a class of bioactive compounds with significant potential in pharmacological research.[1] As a member of the flavonoid family, its core structure, a 2-phenyl-4H-1-benzopyran-4-one backbone, is adorned with specific hydroxyl and methoxy groups that dictate its chemical behavior and biological activity.[1] While research on this specific isomer is still developing, the broader family of trimethoxyflavones has demonstrated compelling anti-inflammatory, anticancer, and antiallergic properties.[1] This guide provides a comprehensive technical overview of the physical and chemical properties of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone, including its structural features, spectroscopic profile, synthesis, and potential biological relevance. It is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound.
Chemical Structure and Identification
The unique arrangement of substituent groups on the flavone core is critical to the molecule's function. The structure consists of two hydroxyl groups at positions 3 and 7, and three methoxy groups on the B-ring at positions 3', 4', and 5'.
Caption: Chemical structure of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | [2] |
| CAS Number | 132594-09-3 | [1][2] |
| Molecular Formula | C₁₈H₁₆O₇ | [2][3] |
| Molecular Weight | 344.3 g/mol | [1][2] |
| Exact Mass | 344.08960285 Da | [2] |
| InChIKey | NJNGYVOYOVPWBB-UHFFFAOYSA-N |[1][2] |
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to understanding its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability.
Table 2: Computed Physicochemical Data
| Property | Value | Source |
|---|---|---|
| XLogP3 | 2.6 | [2] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 7 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Appearance | Typically a powder at room temperature. | [3] |
| Solubility | Soluble in DMSO, ethanol, and methanol; sparingly soluble in water. |[5][6] |
The XLogP3 value of 2.6 suggests moderate lipophilicity, which is a critical parameter for predicting a molecule's ability to cross biological membranes. The presence of two hydrogen bond donors (the hydroxyl groups) and seven acceptors (the oxygens in the hydroxyl, methoxy, carbonyl, and pyran ring) allows for significant interaction with biological macromolecules.[2][4]
Spectroscopic Data and Structural Elucidation
The definitive identification of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone relies on a combination of modern spectroscopic techniques.[1] These methods provide a detailed fingerprint of the molecule's structure.
-
Mass Spectrometry (MS): MS is essential for determining the molecular weight and elemental composition.[1] Using techniques like Electrospray Ionization (ESI), the compound is ionized, typically forming a protonated molecule [M+H]⁺. For this flavone, the expected molecular ion peak would be observed at an m/z (mass-to-charge ratio) of approximately 345.0969.[2] High-Resolution Mass Spectrometry (HRMS) can confirm the exact molecular formula, while tandem MS (MS/MS) fragments the molecule to produce a characteristic pattern that serves as a structural fingerprint.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide precise information about the carbon-hydrogen framework.
-
¹H-NMR: Would reveal distinct signals for each proton. Aromatic protons on the A and B rings would appear in the downfield region, while the methoxy groups would produce sharp singlet peaks in the upfield region. The hydroxyl protons may appear as broad singlets.
-
¹³C-NMR: Would show a signal for each of the 18 carbon atoms, with their chemical shifts indicating their electronic environment (e.g., aromatic, carbonyl, methoxy).
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The flavone core structure gives rise to two characteristic absorption bands in the UV-Vis spectrum.[7]
-
Band I (typically 300-400 nm) corresponds to the electronic transitions in the B-ring cinnamoyl system.
-
Band II (typically 240-280 nm) relates to the A-ring benzoyl system. The exact position of these peaks can be influenced by the solvent and the substitution pattern on the rings.
-
Synthesis and Reactivity
The synthesis of polysubstituted flavones like 3,7-Dihydroxy-3',4',5'-trimethoxyflavone can be achieved through several established organic chemistry reactions.[1]
A prevalent strategy is the Claisen-Schmidt condensation followed by cyclization. This approach involves:
-
Chalcone Formation: Reaction of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde (in this case, 3,4,5-trimethoxybenzaldehyde) under basic conditions to form a chalcone intermediate.
-
Oxidative Cyclization: The chalcone is then cyclized, often using iodine in DMSO, to form the flavone core.
Alternative classical methods include the Baker-Venkataraman rearrangement and the Allan-Robinson reaction , which provide versatile routes to construct the flavone skeleton from different precursors.[1][8]
Potential Biological and Pharmacological Activities
While direct studies on 3,7-Dihydroxy-3',4',5'-trimethoxyflavone are limited, the activities of structurally similar polymethoxyflavones (PMFs) provide a strong basis for predicting its potential therapeutic roles.
-
Anti-inflammatory Activity: Many flavonoids exhibit potent anti-inflammatory properties. A key mechanism is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory mediators. The related compound eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) has been shown to act via this mechanism.[1][9]
-
Anticancer Properties: PMFs have demonstrated significant anti-proliferative effects against various cancer cell lines.[1][10] Their mechanisms often involve inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby halting the uncontrolled growth of cancer cells.[10]
-
Antioxidant Effects: The phenolic hydroxyl groups on the flavonoid skeleton allow it to act as a potent antioxidant by donating a hydrogen atom to neutralize free radicals.[5][10] This activity helps mitigate oxidative stress, which is implicated in numerous chronic diseases.
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Biosynthesis pathway of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone in plants
Content Type: Technical Whitepaper Target Audience: Senior Researchers, Metabolic Engineers, and Drug Development Scientists Subject: 5-Deoxyflavonol Biosynthesis & Polymethoxylation Mechanisms in Fabaceae[1]
Executive Summary
The molecule 3,7-Dihydroxy-3',4',5'-trimethoxyflavone (chemically synonymous with Robinetin Trimethyl Ether ) represents a specific subclass of flavonoids known as 5-deoxyflavonols . Unlike the ubiquitous flavonol quercetin (which possesses a 5-hydroxyl group), this target molecule lacks oxygenation at the C5 position. This structural distinction dictates a unique biosynthetic origin involving the Chalcone Reductase (CHR) pathway, primarily restricted to the Fabaceae (Leguminosae) family.
This guide deconstructs the biosynthetic logic required to engineer or isolate this compound. It moves beyond generic flavonoid pathways to address the two critical bottlenecks: (1) The 5-deoxy scaffold formation and (2) The sequential B-ring polymethoxylation .
Part 1: Structural Logic & Biosynthetic Architecture
To synthesize 3,7-Dihydroxy-3',4',5'-trimethoxyflavone, the plant metabolic machinery must deviate from the "canonical" anthocyanin/flavonol pathway at the very first committed step.
The 5-Deoxy Divergence (The CHR Factor)
Standard flavonoids (e.g., Naringenin) retain a hydroxyl group at C5 because the polyketide folding of the chalcone intermediate retains three malonyl-CoA derived oxygens.
-
Target Requirement: Removal of the C5 oxygen.
-
Mechanism: This requires the enzyme Chalcone Reductase (CHR) acting in concert with Chalcone Synthase (CHS) .[2][3] CHR catalyzes the NADPH-dependent reduction of the coumaroyl-trione intermediate before cyclization.
The B-Ring Configuration
The target possesses a 3',4',5'-substitution pattern.
-
Precursor: Phenylalanine.
-
Hydroxylation: Requires Flavonoid 3',5'-Hydroxylase (F3'5'H) to install the vicinal triphenol (galloyl) motif.
The Methylation Grid
The final steps involve three O-methylations on the B-ring.
-
Enzymes: S-Adenosyl-L-Methionine (SAM)-dependent O-methyltransferases (OMTs).[5][6]
-
Regiospecificity: 3'-OMT, 4'-OMT, and 5'-OMT activity.
Part 2: Detailed Enzymatic Cascade
The following pathway describes the linear progression from Phenylalanine to the target 5-deoxyflavonol.
Step 1: The Phenylpropanoid Entry
-
Enzymes: Phenylalanine Ammonia Lyase (PAL)
Cinnamate 4-Hydroxylase (C4H) 4-Coumarate:CoA Ligase (4CL). -
Product: 4-Coumaroyl-CoA .[7]
-
Technical Note: This provides the C6-C3 skeleton.[8]
Step 2: The 5-Deoxy Scaffold Formation (Critical Step)
-
Enzymes: Chalcone Synthase (CHS) + Chalcone Reductase (CHR) .[2][3]
-
Mechanism: CHS condenses 4-Coumaroyl-CoA with 3 Malonyl-CoA units. CHR simultaneously reduces the keto group at the specific polyketide intermediate stage.
-
Product: Isoliquiritigenin (4,2',4'-trihydroxychalcone).
-
Contrast: Without CHR, the product is Naringenin Chalcone (leading to 5-OH flavonoids).
-
Step 3: Cyclization and 3-Hydroxylation
-
Enzyme A: Chalcone Isomerase (CHI) .[1]
-
Action: Stereospecific ring closure of Isoliquiritigenin.
-
Product:Liquiritigenin (7,4'-dihydroxyflavanone).
-
-
Enzyme B: Flavanone 3-Hydroxylase (F3H) .
-
Action: Introduction of -OH at C3.[8]
-
Product:Garbanzol (3,7,4'-trihydroxyflavanone).
-
Step 4: B-Ring Functionalization (The Galloyl Motif)
-
Enzyme: Flavonoid 3',5'-Hydroxylase (F3'5'H) .
-
Action: Cytochrome P450-dependent hydroxylation at 3' and 5' positions.
-
Substrate: Garbanzol.
-
Product:Dihydrorobinetin (3,7,3',4',5'-pentahydroxyflavanone).
-
Step 5: Desaturation
-
Enzyme: Flavonol Synthase (FLS) .
-
Action: Introduction of double bond at C2-C3.[6]
-
Product:Robinetin (3,7,3',4',5'-pentahydroxyflavone).
-
Step 6: Polymethoxylation (The "Trimethoxy" Cap)
-
Enzymes: Flavonoid O-Methyltransferases (FOMTs) .[9]
Part 3: Pathway Visualization
The following diagram illustrates the specific flow for 5-deoxyflavonols, highlighting the critical CHR and OMT nodes.
Caption: Figure 1. Biosynthetic pathway of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. Red node indicates the critical 5-deoxy branch point.
Part 4: Experimental Protocols & Validation
Protocol: Enzymatic Characterization of O-Methyltransferases
To confirm the biosynthesis of the trimethoxy derivative, one must validate the substrate specificity of the OMTs.
Objective: Determine if a candidate OMT (e.g., from Robinia or Glycine max) can methylate Robinetin at the 3', 4', and 5' positions.
Reagents:
-
Substrate: Robinetin (200 µM).
-
Cofactor: S-Adenosyl-L-[methyl-14C]methionine (SAM) or non-labeled SAM for LC-MS.
-
Buffer: 100 mM Tris-HCl (pH 7.5), 10% glycerol, 2 mM DTT (to prevent oxidation of polyphenols).
Workflow:
-
Expression: Clone candidate OMTs into pET28a vectors and express in E. coli BL21(DE3). Induce with 0.5 mM IPTG at 18°C overnight (low temperature aids solubility).
-
Purification: Lyse cells via sonication. Purify His-tagged proteins using Ni-NTA affinity chromatography.
-
Assay Reaction:
-
Mix: 50 µL purified enzyme + 5 µL Robinetin (20 mM stock in DMSO) + 5 µL SAM (20 mM) + Buffer to 200 µL.
-
Incubate: 30°C for 30–60 minutes.
-
Terminate: Add 20 µL 6M HCl or 200 µL Methanol.
-
-
Extraction: Extract reaction products with Ethyl Acetate (2x volume). Evaporate and resuspend in Methanol.
Detection (LC-MS/MS):
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).
-
Gradient: 5% to 95% Acetonitrile in 0.1% Formic Acid.
-
Target Mass:
-
Robinetin (Substrate): m/z 303 [M+H]+
-
Mono-methyl: m/z 317
-
Di-methyl: m/z 331
-
Target (Tri-methyl): m/z 345 [M+H]+ [11]
-
Protocol: Establishing 5-Deoxy Specificity (CHR Assay)
If engineering this pathway in a heterologous host (e.g., Yeast), confirming CHR activity is vital to avoid producing Myricetin (the 5-OH analog).
-
Co-Expression: Express CHS (from Medicago sativa) and CHR (from Glycine max) simultaneously.
-
Feed: 4-Coumaroyl-CoA and Malonyl-CoA.
-
Readout:
-
Success: Accumulation of Isoliquiritigenin (Yellow fluorescence, Abs ~370 nm).
-
Failure: Accumulation of Naringenin Chalcone (rapidly isomerizes to Naringenin).
-
Part 5: Data Summary & Pharmacological Context[12]
Structural Data Table
| Property | Value | Notes |
| IUPAC Name | 3,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
| Molecular Formula | C18H16O7 | |
| Monoisotopic Mass | 344.0896 Da | [M+H]+ = 345.097 |
| Key Substituents | 3-OH, 7-OH | 5-position is unsubstituted (H) |
| Solubility | Low in water; High in DMSO/MeOH | Methylation increases lipophilicity vs Robinetin |
| Source Genera | Robinia, Acacia, Astragalus | Family: Fabaceae |
Why This Molecule Matters
Methoxylation significantly alters the pharmacokinetics of flavonoids.
-
Metabolic Stability: The 3',4',5'-trimethoxy pattern blocks glucuronidation at these sites, extending the half-life in plasma compared to Robinetin.
-
Membrane Permeability: The "capping" of polar hydroxyl groups with methyl groups increases oral bioavailability and blood-brain barrier penetration.
-
Activity: Polymethoxylated flavones (PMFs) are potent anti-inflammatory and anti-cancer agents. The 5-deoxy structure often reduces non-specific protein binding compared to 5-OH flavonoids.
References
-
Akashi, T., et al. (1999). "Cloning and functional expression of a cytochrome P450 cDNA encoding 2-hydroxyisoflavanone synthase involved in biosynthesis of the isoflavonoid skeleton in licorice." Plant Physiology, 121(3), 821-828. Link
-
Bomati, E. K., et al. (2005).[3] "Structural and kinetic basis for substrate selectivity in the legume defensive enzyme chalcone reductase." Journal of Biological Chemistry, 280(34), 30496-30503. Link
-
Ibrahim, R. K., et al. (1998).[12] "Plant O-methyltransferases: molecular analysis, common signature and classification." Plant Molecular Biology, 36(1), 1-10.[12] Link
-
Liu, C. J., et al. (2006). "Regiospecific hydroxylation of isoflavones by cytochrome P450 81E enzymes from Medicago truncatula." The Plant Journal, 46(5), 866-877. Link
-
Welle, R., & Grisebach, H. (1988). "Isolation of a novel NADPH-dependent reductase which co-acts with chalcone synthase in the biosynthesis of 6'-deoxychalcone." FEBS Letters, 236(1), 221-225. Link
-
Willits, M. G., et al. (2004). "Quercetin methylation by the flavonoid-specific O-methyltransferase from Citrus depressa." Phytochemistry, 65(20), 2759-2767. Link
Sources
- 1. A Cluster of Genes Encodes the Two Types of Chalcone Isomerase Involved in the Biosynthesis of General Flavonoids and Legume-Specific 5-Deoxy(iso)flavonoids in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositum.tuwien.at [repositum.tuwien.at]
- 3. Identification of a novel chalcone reductase gene for isoliquiritigenin biosynthesis in dahlia (Dahlia variabilis) | bioRxiv [biorxiv.org]
- 4. Biosynthesis of 5-deoxyflavanones in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. peerj.com [peerj.com]
- 8. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone|RUO [benchchem.com]
- 11. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | C18H16O7 | CID 6250403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
Polymethoxyflavones (PMFs): A Technical Guide to Bioactivity, Mechanism, and Isolation
[1]
Executive Summary
Polymethoxyflavones (PMFs) represent a distinct subclass of flavonoids found almost exclusively in Citrus genus peels (e.g., C. reticulata, C. sinensis).[1][2][3] Unlike their hydroxylated counterparts (e.g., quercetin, luteolin), PMFs are characterized by the methylation of all or most hydroxyl groups on the flavone backbone.
The Technical Advantage: This structural methoxylation confers high lipophilicity, allowing PMFs to bypass the rapid Phase II metabolism (glucuronidation/sulfation) that typically limits flavonoid bioavailability. Consequently, PMFs exhibit superior membrane permeability, blood-brain barrier (BBB) penetration, and metabolic stability, making them high-value candidates for oncology and neurodegenerative drug development.
Part 1: Structural Pharmacology & Pharmacokinetics
The Lipophilic Advantage (Structure-Activity Relationship)
The biological potency of PMFs, particularly Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) and Tangeretin (5,6,7,8,4'-pentamethoxyflavone), is directly linked to their Methoxyl (-OCH3) substitution pattern.
-
Membrane Permeability: The absence of glycosidic residues and free hydroxyl groups reduces polarity, facilitating passive diffusion across the lipid bilayer of enterocytes and the BBB.
-
Metabolic Resistance: Methylation sterically hinders UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). While demethylation (by CYPs) eventually occurs to form hydroxylated metabolites (e.g., 4'-demethylnobiletin), the parent compounds persist longer in plasma than non-methylated flavones.
Visualization: PMF vs. Hydroxyflavone Bioavailability Logic
Figure 1: Comparative pharmacokinetic fate of PMFs versus Hydroxyflavones. Methylation prevents rapid conjugation, enhancing tissue accumulation.
Part 2: Therapeutic Mechanisms & Biological Activity[4]
Oncology: Cell Cycle Arrest and Apoptosis
PMFs function as multi-target agents in oncology. They do not rely on a single receptor but modulate kinase signaling networks.
-
Mechanism: Nobiletin and Tangeretin inhibit the MEK/ERK signaling pathway, which is hyperactivated in many tumors.
-
Outcome:
-
G0/G1 or G2/M Arrest: Depending on the cell line (e.g., lung vs. breast cancer), PMFs downregulate Cyclin D1 and CDK4.
-
Apoptosis: They shift the Bax/Bcl-2 ratio towards apoptosis, triggering Cytochrome C release and Caspase-3 activation.
-
Anti-Metastasis: Inhibition of MMP-2 and MMP-9 secretion prevents extracellular matrix degradation.
-
Neuroprotection: The Nrf2/CREB Axis
PMFs are among the few flavonoids capable of crossing the BBB at therapeutic concentrations.
-
Mitochondrial Protection: Nobiletin restores Complex I activity in models of Parkinson's disease.
-
Antioxidant Response: Activation of the Nrf2 transcription factor leads to the upregulation of Heme Oxygenase-1 (HO-1), scavenging ROS.
-
Cognitive Enhancement: Stimulation of cAMP/PKA/CREB signaling promotes synaptic plasticity and counteracts Amyloid-beta toxicity.
Visualization: Dual Mechanistic Pathway
Figure 2: Dual mechanistic action of PMFs in oncology (apoptotic induction) and neuroprotection (antioxidant defense).
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol: Isolation of PMFs from Citrus reticulata Peels
Objective: Isolate a PMF-rich fraction (>80% purity) for bioassays. Rationale: PMFs are non-polar.[4] Using water or low-percentage alcohol extracts yields high sugar/pectin contamination. This protocol uses a lipophilic partition to ensure specificity.
Step-by-Step Methodology:
-
Preparation: Dry citrus peels at 50°C for 24h. Grind to a fine powder (40-60 mesh).
-
Extraction (UAE):
-
Mix powder with 95% Ethanol (1:10 w/v ratio).
-
Sonicate (Ultrasonic Assisted Extraction) at 40kHz, 45°C for 30 minutes.
-
Filter and repeat twice. Combine filtrates.
-
-
Solvent Partition (The Critical Purification Step):
-
Evaporate ethanol under reduced pressure to obtain a crude syrup.
-
Resuspend syrup in distilled water.
-
Validation Point: Extract the aqueous phase with Dichloromethane (DCM) or Hexane (1:1 v/v) three times. PMFs will migrate to the organic (DCM) layer; sugars/glycosides remain in the water.
-
-
Enrichment (Flash Chromatography):
-
Load the dried DCM fraction onto a Silica Gel 60 column.
-
Elute with a gradient of Hexane:Acetone (starting 10:1 → 3:1).
-
Self-Validation: Collect fractions and spot on TLC plates (Visualizer: UV 365nm). PMFs fluoresce distinctively. Pool fractions with matching Rf values.
-
-
Final Polish: Recrystallize from Methanol for high purity (>95%) single compounds (Nobiletin/Tangeretin).
Protocol: HPLC Quantification of PMFs
Objective: Verify concentration and purity before dosing cells.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) or Methanol |
| Gradient | 0-20 min: 40% → 80% B (Linear increase) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 330 nm (Characteristic PMF absorption max) |
| Temperature | 30°C |
Part 4: Data Summary
Comparative Bioactivity (IC50 Ranges)
The following table summarizes potency ranges derived from in vitro studies. Note that demethylated metabolites often show higher potency but lower bioavailability in vivo.
| Compound | Target Cell Line | Effect | IC50 / Effective Dose | Mechanism |
| Nobiletin | HL-60 (Leukemia) | Apoptosis | 20 - 40 µM | Bcl-2 downregulation |
| Tangeretin | MCF-7 (Breast) | G1 Arrest | 10 - 50 µM | p21/p27 upregulation |
| 5-Demethylnobiletin | CL-1-5 (Lung) | Anti-metastasis | 5 - 10 µM | MMP-2 Inhibition |
| Nobiletin | PC12 (Neuronal) | Neuroprotection | 10 - 30 µM | CREB phosphorylation |
References
-
Chen, X., et al. (2024). Citrus Polymethoxyflavones Regulate against Aging-Associated Diseases: Advances in Biological Mechanisms. Journal of Agricultural and Food Chemistry.[5]
-
Goh, J.X., et al. (2019). Nobiletin and derivatives: Functional compounds from citrus fruit peel for healthy aging. Food & Function.[6]
-
Li, S., et al. (2014). Chemistry and health effects of polymethoxyflavones and hydroxylated polymethoxyflavones. Journal of Functional Foods.
-
Wang, Y., et al. (2018). Absorption of polymethoxyflavones and their derivatives.[2] Journal of Food Bioactives.
-
Uckoo, R.M., et al. (2011). Rapid separation method of polymethoxyflavones from citrus using flash chromatography.[3] Separation and Purification Technology.[3][7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Citrus Polymethoxyflavones Regulate against Aging-Associated Diseases: Advances in Biological Mechanisms Responsible for Their Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties [spkx.net.cn]
Sourcing and Application of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone for Preclinical Research: A Technical Guide
This guide provides an in-depth technical overview of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone, a polyphenolic compound of interest in biomedical research. We will delve into the critical aspects of sourcing this compound from commercial suppliers, outline essential quality control measures, and provide a detailed experimental protocol for its application in a common in vitro assay. This document is intended for researchers, scientists, and drug development professionals who require a reliable source of this compound and a foundational understanding of its handling and use in a laboratory setting.
Introduction to 3,7-Dihydroxy-3',4',5'-trimethoxyflavone
3,7-Dihydroxy-3',4',5'-trimethoxyflavone is a flavone, a class of polyphenolic compounds found in various plants.[1] Its structure, characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone with specific hydroxyl and methoxy group substitutions, underpins its potential biological activities.[2] While research on this specific isomer is still emerging, related polymethoxyflavones (PMFs) have demonstrated a range of biological effects, including anti-proliferative, anti-inflammatory, and antiallergic properties.[2] Notably, the mode of action for 3,7-Dihydroxy-3',4',5'-trimethoxyflavone is suggested to involve the modulation of oxidative stress pathways and the inhibition of inflammatory mediators, making it a valuable tool for investigation in these areas.[1]
Chemical Properties:
-
Molecular Formula: C₁₈H₁₆O₇[1]
-
Molecular Weight: 344.32 g/mol [1]
-
Appearance: Typically a powder[1]
-
CAS Number: 56317-21-6
Commercial Sourcing and Quality Assessment
The reliability of any preclinical research heavily depends on the quality and purity of the starting materials. Sourcing 3,7-Dihydroxy-3',4',5'-trimethoxyflavone from a reputable supplier is the first critical step.
Identifying Reputable Suppliers
Several chemical suppliers offer 3,7-Dihydroxy-3',4',5'-trimethoxyflavone for research purposes. When selecting a supplier, it is crucial to consider factors beyond price, such as the availability of comprehensive analytical data, purity guarantees, and a track record of quality.
Table 1: Comparison of Commercial Suppliers for 3,7-Dihydroxy-3',4',5'-trimethoxyflavone
| Supplier | Purity Specification | Available Quantities | Certificate of Analysis (CoA) |
| CymitQuimica | Min. 98 Area-%[1] | 50mg, 100mg, 250mg, 500mg[1] | Available upon request; ISO 9001 certified.[1] |
| Benchchem | For research use only[2] | Inquire for details | Provides basic properties[2] |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always contact suppliers directly for the most current data and product specifications.
The Critical Role of the Certificate of Analysis (CoA)
A Certificate of Analysis is a non-negotiable document when purchasing any research compound. It provides essential information about the identity, purity, and quality of the specific lot being purchased. For a closely related compound, 3',5-Dihydroxy-4',6,7-trimethoxyflavone, a sample CoA from Thermo Fisher Scientific highlights the type of data to expect, including appearance, melting point, and purity as determined by HPLC (99.4 %).[3]
In-House Quality Control: A Self-Validating System
Even when a CoA is provided, it is best practice to perform in-house quality control to verify the identity and purity of the received compound. This ensures the integrity of your experimental results.
Protocol: HPLC-MS for Identity and Purity Verification
This protocol outlines a standard method for verifying the molecular weight and assessing the purity of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone.
Materials:
-
3,7-Dihydroxy-3',4',5'-trimethoxyflavone sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
LC-MS system with a C18 column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the flavone in DMSO. Further dilute to a working concentration of 10 µg/mL in a 50:50 ACN/water mixture with 0.1% FA.
-
LC-MS Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Electrospray ionization (ESI) in positive mode. Scan for the expected [M+H]⁺ ion at m/z 345.0969.[4]
-
-
Data Analysis:
-
Confirm the presence of the main peak at the expected retention time.
-
Verify that the mass spectrum of the main peak corresponds to the expected [M+H]⁺ for 3,7-Dihydroxy-3',4',5'-trimethoxyflavone.
-
Integrate the peak area of the main peak and any impurities to calculate the purity percentage.
-
Workflow for Quality Control
Caption: Workflow for sourcing and in-house quality verification.
Application in Research: A Protocol for an In Vitro Antioxidant Assay
The potential of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone to modulate oxidative stress pathways makes it a candidate for antioxidant activity screening.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Protocol: DPPH Free Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Materials:
-
3,7-Dihydroxy-3',4',5'-trimethoxyflavone
-
DPPH
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Solution Preparation:
-
Prepare a 1 mM stock solution of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone in methanol. Create a dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Prepare a dilution series of ascorbic acid in methanol to serve as a positive control.
-
-
Assay:
-
In a 96-well plate, add 100 µL of each concentration of the test compound or control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % inhibition against the concentration of the compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Potential Signaling Pathway Involvement
While the exact mechanisms of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone are under investigation, related flavonoids have been shown to influence key signaling pathways involved in inflammation, such as the NF-κB pathway.[2] The antioxidant properties of this compound may contribute to the modulation of redox-sensitive signaling cascades.
Caption: Postulated role in modulating ROS-activated inflammatory pathways.
Conclusion
3,7-Dihydroxy-3',4',5'-trimethoxyflavone is a promising compound for research in areas such as oxidative stress and inflammation. The success of studies utilizing this molecule is contingent upon rigorous sourcing and quality control practices. By partnering with reliable commercial suppliers and implementing in-house verification protocols, researchers can ensure the integrity of their data and contribute to a clearer understanding of the biological activities of this flavone. The provided experimental protocol serves as a starting point for investigating its antioxidant potential, a key characteristic that may underlie its broader pharmacological effects.
References
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis: 3',5-Dihydroxy-4',6,7-trimethoxyflavone, 97%. Retrieved from [Link]
-
PubChem. (n.d.). 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. Retrieved from [Link]
Sources
Stability and Degradation of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone in Solution
Executive Summary
3,7-Dihydroxy-3',4',5'-trimethoxyflavone (often structurally categorized alongside Robinetin derivatives) presents a unique stability profile in solution. Unlike its polyhydroxylated congeners (e.g., Quercetin, Myricetin), the permethylated B-ring confers significant resistance to B-ring quinone oxidation. However, the presence of the free 3-hydroxyl group on the C-ring preserves the molecule's susceptibility to oxidative cleavage and photolytic degradation via Excited State Intramolecular Proton Transfer (ESIPT).
This guide delineates the degradation kinetics, mechanistic pathways, and standardized protocols for assessing the stability of this compound. It is designed for researchers requiring rigorous data to support formulation strategies and shelf-life determination.
Molecular Architecture & Reactivity
To predict stability, one must understand the structural vulnerabilities.
The "Shielded" B-Ring
In typical flavonols, the B-ring catechol (3',4'-OH) is the primary site of oxidation, rapidly forming o-quinones that lead to polymerization. In 3,7-Dihydroxy-3',4',5'-trimethoxyflavone, the 3',4',5'-trimethoxy substitution sterically and chemically blocks this pathway. This molecule does not undergo the rapid browning typical of catecholic flavonoids.
The "Achilles' Heel": 3-OH and C-Ring
The instability of this molecule is driven almost exclusively by the 3-hydroxychromone core:
-
Oxidative Cleavage: The enolic 3-OH group is prone to radical attack, leading to the cleavage of the C2-C3 bond and the formation of depsides (esters of phenolic acids).
-
ESIPT (Photolysis): Upon UV irradiation, the 3-OH proton transfers to the C4 carbonyl oxygen in the excited state. This tautomerization facilitates rapid photo-oxidation.
-
Alkaline Instability: The 7-OH group is acidic (pKa ≈ 7.4–7.8). At pH > 8, deprotonation occurs, increasing electron density and making the C-ring susceptible to nucleophilic attack by hydroxide ions (chalcone formation).
Degradation Mechanisms & Pathways[1][2][3][4]
The following diagram illustrates the two critical degradation pathways: Oxidative Cleavage (driven by light/radicals) and Alkaline Hydrolysis (driven by pH).
Visualization: Degradation Pathways[1][2][3][4][5]
Figure 1: Mechanistic divergence of degradation based on environmental stress. The 3-OH group drives the upper oxidative pathway, while the pyranone ring susceptibility drives the lower hydrolytic pathway.
Factors Influencing Stability
pH Dependence
-
Acidic (pH < 4): Maximum stability. The protonated form resists autoxidation.
-
Neutral (pH 6–7): Moderate stability. Slow autoxidation may occur over days.
-
Alkaline (pH > 8): Rapid degradation. The 7-OH deprotonates (forming the phenolate anion), which destabilizes the C-ring. The solution will typically shift color (bathochromic shift) from pale yellow to bright yellow/orange before fading as the chalcone degrades.
Photostability
Flavonols with a free 3-OH group are classified as Class II Photosensitive (ICH Q1B). They degrade under ambient light.
-
Mechanism: The ESIPT process generates a highly reactive tautomer that reacts with triplet oxygen to form an endoperoxide intermediate, eventually cleaving the ring to form 3,4,5-trimethoxybenzoic acid and 2,4-dihydroxybenzoic acid derivatives.
Solvent Effects
-
Protic Solvents (Methanol/Water): Promote ESIPT and faster photodegradation.
-
Aprotic Solvents (DMSO/Acetonitrile): Generally enhance stability by inhibiting proton transfer mechanisms, though trace water can still catalyze hydrolysis.
Experimental Protocols (Self-Validating)
Do not rely on generic protocols. This compound has low aqueous solubility, which necessitates the use of a co-solvent (modifier) in stress testing to prevent precipitation, which would mask degradation rates.
Preparation of Stock & Stress Solutions
-
Stock Solution: Dissolve 10 mg in 10 mL DMSO (Concentration: 1 mg/mL). Reasoning: DMSO ensures complete solubilization and prevents precipitation upon dilution into aqueous buffers.
-
Working Solution: Dilute Stock 1:10 into the respective stress media (Final Conc: 100 µg/mL).
Forced Degradation Workflow (ICH Q1A Aligned)
| Stress Condition | Reagent / Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl | 24 Hours @ 60°C | 10–20% | Assessing glycosidic stability (if relevant) or A-ring stability. |
| Base Hydrolysis | 0.1 N NaOH | 1–4 Hours @ RT | >50% | Critical: This molecule is extremely base-labile. Monitor hourly. |
| Oxidation | 3% H₂O₂ | 2–6 Hours @ RT | 10–20% | Simulates radical attack on the 3-OH group. |
| Photolysis | UV-A + Visible (1.2M lux·h) | 24–48 Hours | Variable | Must use a Dark Control wrapped in foil to distinguish thermal vs. photo effects. |
| Thermal | 60°C (pH 7.4 Buffer) | 7 Days | < 10% | Assessing Arrhenius kinetics. |
Analytical Method (HPLC-DAD)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: 350 nm (Band I, specific to Flavonol conjugation) and 254 nm (Degradants).
-
Flow Rate: 1.0 mL/min.
Visualization: Stability Testing Workflow
Figure 2: Standardized Forced Degradation Workflow ensuring mass balance and reaction quenching.
Data Interpretation & Stabilization Strategies
Typical Kinetic Profile (Predictive)
The following table represents the expected kinetic behavior based on Structure-Activity Relationships (SAR) of 3-hydroxyflavones.
| pH Condition | Half-Life ( | Dominant Mechanism |
| pH 2.0 | > 6 Months | Minimal hydrolysis. |
| pH 7.4 (Physiological) | 48–72 Hours | Slow autoxidation / trace ionization. |
| pH 9.0 | < 30 Minutes | Rapid C-ring opening (Chalcone formation). |
| UV Exposure (Soln) | < 4 Hours | ESIPT-mediated photo-oxidation. |
Stabilization Techniques
For drug development, the instability of the 3-OH group must be mitigated:
-
Encapsulation: Use Cyclodextrins (HP-β-CD) . The hydrophobic cavity shields the C-ring from light and oxidative radicals.
-
Micellar Systems: Incorporation into TPGS or Polysorbate 80 micelles can reduce hydrolytic degradation by sequestering the molecule away from aqueous hydroxide ions.
-
pH Control: Formulations must be buffered to pH 3.5 – 5.5 to ensure maximum shelf-life.
References
-
Tommasini, S., et al. (2004).[1] Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources.[2][1] Journal of Pharmaceutical and Biomedical Analysis.[1]
-
Smith, G.J., et al. (2001). Ultrafast measurements of excited state intramolecular proton transfer (ESIPT) in room temperature solutions of 3-hydroxyflavone and derivatives.[3] Journal of Physical Chemistry A.
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
-
Cuthbertson, D.J., et al. (2015). 3,7-Dihydroxy-3',4',5'-trimethoxyflavone Spectrum and Properties. PubChem Compound Summary.
-
Borkowski, T., et al. (2024). Structure−Photoreactivity Relationship Study of Substituted 3-Hydroxyflavones. The Journal of Organic Chemistry.
Sources
Methodological & Application
Protocol for DPPH assay to measure antioxidant activity of flavonoids
Application Note: High-Throughput Microplate DPPH Assay for Flavonoid Antioxidant Screening
Introduction & Scope
The determination of antioxidant activity in flavonoid-rich matrices is a cornerstone of early-stage drug discovery and nutraceutical validation. While the DPPH assay is ubiquitous due to its simplicity, it is frequently misapplied, leading to poor reproducibility.
This protocol addresses the specific physicochemical challenges of flavonoids—namely, their biphasic reaction kinetics and intrinsic pigmentation (chromatic interference). Unlike generic protocols, this guide utilizes a 96-well microplate format for high-throughput screening and incorporates a Sample Color Correction step to ensure data integrity.
Principle of the Assay
The DPPH radical (
Mechanistic Insight:
Flavonoids scavenge
-
Hydrogen Atom Transfer (HAT): Direct transfer of a hydrogen atom.[4]
-
Single Electron Transfer (SET): Electron transfer followed by proton transfer (often termed SPLET in polar solvents like methanol).
The reaction kinetics are governed by the number and position of hydroxyl groups on the flavonoid B-ring (e.g., catechol moieties in Quercetin).
Figure 1: Mechanistic pathway of DPPH scavenging by flavonoids involving HAT and SET transitions.
Critical Reagents & Equipment
Reagents:
-
DPPH (2,2-Diphenyl-1-picrylhydrazyl): Sigma-Aldrich or equivalent (Purity
95%). Note: Store at -20°C; light sensitive. -
Solvent: Methanol (HPLC Grade).
-
Expert Note: Methanol is preferred over ethanol for flavonoids due to higher solubility and better ionization for the SPLET mechanism, though ethanol is a safer alternative for food-grade applications.
-
-
Standard: Trolox (water-soluble Vitamin E analog) or Quercetin dihydrate.
-
Controls: Ascorbic Acid (for rapid kinetics validation).
Equipment:
-
Microplate Reader (Filter/Monochromator at 517 nm).
-
96-well clear, flat-bottom polystyrene plates.
-
Multichannel pipettes.[5]
Experimental Workflow
Step 1: Stock Solution Preparation[7]
-
DPPH Stock (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of Methanol.
-
QC Check: The absorbance of this solution diluted 1:1 with methanol should be
at 517 nm. If , dilute further; if , prepare fresh. -
Stability: Prepare fresh daily. Protect from light immediately.
-
-
Flavonoid Samples: Prepare a 1 mg/mL stock in Methanol. Sonicate for 5 mins to ensure complete dissolution.
Step 2: Plate Layout & Execution (The Self-Validating System)
To ensure scientific integrity, we must account for the color of the flavonoid itself. Many flavonoids absorb slightly at 517 nm, which can mask the reduction of DPPH (false negative).
Protocol Logic:
-
Test Well (
): Sample + DPPH. -
Sample Blank (
): Sample + Methanol (Measures intrinsic flavonoid color). -
Control (
): Methanol + DPPH (Max absorbance). -
Solvent Blank: Methanol only (System noise).
Procedure:
-
Dilution: Create a serial dilution of the flavonoid sample (e.g., 5, 10, 25, 50, 100, 200 µg/mL) directly in the plate or in microtubes.
-
Dispensing:
-
Add 100 µL of Sample dilution to appropriate wells.
-
Add 100 µL of Methanol to Control wells.
-
-
Initiation:
-
Add 100 µL of 0.2 mM DPPH solution to Test and Control wells.
-
Add 100 µL of Methanol to Sample Blank wells.
-
-
Incubation: Incubate for 30 minutes in the dark at room temperature (25°C).
-
Why Dark? DPPH degrades under ambient light, causing drift.
-
Why 30 mins? Most flavonoids show biphasic kinetics; 30 mins allows the slow phase (B-ring reaction) to reach equilibrium.
-
-
Measurement: Shake plate for 10 seconds; read Absorbance at 517 nm.
Figure 2: Step-by-step workflow for the corrected microplate DPPH assay.
Data Analysis & Results
Raw absorbance data must be corrected before calculating inhibition.
Formula for Corrected % Inhibition:
- : Absorbance of Sample + DPPH
- : Absorbance of Sample + Methanol (Color Correction)
- : Absorbance of Methanol + DPPH
Determination of
-
Plot Concentration (X-axis) vs. % Inhibition (Y-axis) .
-
Perform a non-linear regression (log(inhibitor) vs. normalized response) or linear regression if the range is linear (20-80% inhibition).
-
The
is the concentration where Y = 50.[1]
Table 1: Example Data Layout for Validation
| Well Type | Contents | Purpose | Expected Abs (517nm) |
| Control | 100µL MeOH + 100µL DPPH | Reference (0% Inhibition) | 0.8 - 1.0 |
| Test | 100µL Sample + 100µL DPPH | Measurement | < Control |
| Sample Blank | 100µL Sample + 100µL MeOH | Color Correction | 0.05 - 0.2 (varies) |
| Solvent Blank | 200µL MeOH | Plate Background | < 0.05 |
Troubleshooting & Optimization
-
Precipitation: If the reaction mixture turns cloudy, the flavonoid concentration is too high or the compound is insoluble in the methanol/water mix (if water is present). Solution: Reduce concentration or switch to pure ethanol.
-
Non-Linear Kinetics: Some flavonoids (e.g., glycosides) react slowly. If
varies significantly between 30 and 60 mins, report the kinetic profile rather than a single endpoint. -
Absorbance > 1.5: The Beer-Lambert law deviates at high absorbance. Dilute the DPPH stock to keep the Control Absorbance near 1.0.
References
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[3][6] Use of a free radical method to evaluate antioxidant activity.[1][2][3][6][7][8] LWT - Food Science and Technology, 28(1), 25–30.
-
Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.[1][2][3][6][7] Nature, 181, 1199–1200.
-
Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay.[1][2][3][5] Journal of Food Science and Technology, 48(4), 412–422.
-
Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Estimation of antiradical properties of antioxidants using DPPH assay: A critical review and results. Food Chemistry, 130(4), 1036-1043.
Sources
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 6. scribd.com [scribd.com]
- 7. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Investigating neuroprotective effects of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone in SH-SY5Y cells
An In-Depth Guide to Investigating the Neuroprotective Effects of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone in SH-SY5Y Cells
Introduction: The Quest for Neuroprotection in an Era of Neurodegeneration
Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is the convergence of oxidative stress and apoptosis. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, inflicts damage upon vital cellular components, including mitochondria. This mitochondrial dysfunction is a critical event, often initiating the apoptotic cascade, a form of programmed cell death that leads to the selective demise of neurons.
The human neuroblastoma SH-SY5Y cell line is a cornerstone of in vitro neuroscience research.[1][2] These cells, capable of being differentiated into a more mature neuronal phenotype, express key dopaminergic markers, making them an excellent and reproducible model for studying neurotoxicity and screening potential neuroprotective compounds.[1][3][4]
Among the vast library of natural compounds, flavonoids have garnered significant attention for their therapeutic potential. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone (DHTMF), a specific polymethoxylated flavone, is an emerging candidate for neuroprotection. Related trimethoxyflavones have demonstrated potent antioxidant, anti-inflammatory, and anti-apoptotic properties, with a chemical structure conducive to crossing the blood-brain barrier.[5][6][7] This application note provides a comprehensive framework of protocols and scientific rationale for investigating the neuroprotective mechanisms of DHTMF in a well-established cellular model of neurodegeneration.
Experimental Design: A Multi-Assay Approach to Validating Neuroprotection
To rigorously evaluate the neuroprotective potential of DHTMF, we employ a multi-pronged strategy. The core of this approach is to first induce a disease-relevant toxic insult in SH-SY5Y cells and then quantify the extent to which DHTMF can ameliorate the damage. We utilize 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, which selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I, inducing robust oxidative stress and apoptosis, thereby mimicking key aspects of Parkinson's disease pathology.[8][9]
Our investigation will systematically assess the following key pillars of neuroprotection:
-
Preservation of Cell Viability: Does DHTMF rescue neurons from MPP+-induced death?
-
Mitigation of Oxidative Stress: Can DHTMF neutralize the surge in intracellular ROS caused by MPP+?
-
Maintenance of Mitochondrial Integrity: Does DHTMF prevent the collapse of the mitochondrial membrane potential, a point of no return in the apoptotic process?
-
Inhibition of Apoptotic Execution: Can DHTMF block the activation of key death-executing enzymes like Caspase-3?
-
Elucidation of Pro-Survival Signaling: Through which molecular pathways does DHTMF exert its protective effects? We will probe the activation of the PI3K/Akt and Nrf2/HO-1 pathways, central regulators of cell survival and antioxidant defense.[[“]][11][12]
The following workflow provides a visual overview of the experimental sequence.
Caption: High-level experimental workflow for assessing DHTMF neuroprotection.
Core Methodologies and Protocols
Protocol 1: Culture of Human SH-SY5Y Neuroblastoma Cells
-
Rationale: Proper cell culture technique is paramount for reproducibility. SH-SY5Y cells are maintained in an undifferentiated state, which is highly susceptible to neurotoxins, providing a robust model for assessing neuroprotection.[13]
-
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
-
Procedure:
-
Maintain cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium and wash once with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize trypsin with 8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Seed cells into appropriate culture plates (e.g., 1x10⁴ cells/well for a 96-well plate for viability assays; 5x10⁵ cells/well for a 6-well plate for protein analysis) and incubate for 24 hours before treatment.
-
Protocol 2: Neurotoxicity Induction and DHTMF Treatment
-
Rationale: This protocol establishes the neurotoxic insult. Pre-treatment with the test compound allows it to prime the cellular defense mechanisms before the toxic challenge.
-
Materials:
-
DHTMF stock solution (e.g., 10 mM in DMSO)
-
MPP+ iodide stock solution (e.g., 100 mM in sterile water)
-
Serum-free culture medium
-
-
Procedure:
-
After 24h of cell adherence, gently remove the complete growth medium.
-
Prepare working concentrations of DHTMF (e.g., 1, 5, 10, 25 µM) in serum-free medium. Add the respective solutions to the appropriate wells. For vehicle control wells, add serum-free medium containing the same final concentration of DMSO (typically ≤0.1%).
-
Incubate the plates at 37°C for 2 hours. This is the pre-treatment period.
-
Prepare a working solution of MPP+ (e.g., 1.5 mM final concentration) in serum-free medium.[14]
-
Add the MPP+ solution to the designated wells (both the "MPP+ only" group and the "DHTMF + MPP+" groups). For control and "DHTMF only" wells, add an equivalent volume of serum-free medium.
-
Return the plates to the incubator and incubate for 24 hours before proceeding to endpoint assays.
-
Protocol 3: Cell Viability Assessment (MTT Assay)
-
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of a cell, which is directly proportional to the number of viable cells.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[16]
-
Procedure:
-
Following the 24h treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well of the 96-well plate (final concentration 0.5 mg/mL).[17][18]
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 4: Measurement of Intracellular ROS (DCFH-DA Assay)
-
Rationale: This assay quantifies overall oxidative stress. The cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][20]
-
Procedure:
-
After the 24h treatment, wash the cells in each well of a black, clear-bottom 96-well plate twice with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.[20]
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[19]
-
Wash the cells three times with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[19]
-
Protocol 5: Assessment of Mitochondrial Membrane Potential (ΔΨm) (JC-1 Assay)
-
Rationale: The JC-1 dye is a ratiometric probe used to assess mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers, emitting green fluorescence.[21] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[21]
-
Procedure:
-
Following treatment, collect cells (if using flow cytometry) or use an adherent plate assay.
-
Wash cells once with warm PBS.
-
Prepare a JC-1 working solution (typically 2-10 µM in serum-free medium).
-
Add the JC-1 solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[22]
-
Wash the cells twice with PBS.
-
Measure fluorescence using a plate reader, fluorescence microscope, or flow cytometer.
-
Green (Monomers): Excitation ~485 nm, Emission ~530 nm.
-
Red (Aggregates): Excitation ~540 nm, Emission ~590 nm.
-
-
The results are expressed as the ratio of red to green fluorescence intensity. A positive control, such as CCCP (a mitochondrial uncoupler), should be used to validate the assay.[22][23]
-
Protocol 6: Quantification of Apoptosis (Caspase-3 Activity Assay)
-
Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay uses a synthetic substrate (e.g., DEVD-pNA) that, when cleaved by active Caspase-3, releases a chromophore (pNA) that can be quantified spectrophotometrically.[24][25]
-
Procedure:
-
After treatment in 6-well plates, scrape and collect cells in chilled PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine protein concentration using a BCA assay.
-
In a 96-well plate, add 50-100 µg of protein per well, bringing the total volume to 50 µL with lysis buffer.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.
-
Add 5 µL of 4 mM DEVD-pNA substrate (200 µM final concentration).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure absorbance at 405 nm. The fold-increase in activity is determined by comparing results to the uninduced control group.
-
Data Presentation and Interpretation
Quantitative data from the assays should be summarized for clarity. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Example Data Summary for DHTMF Neuroprotection Assays
| Treatment Group | Cell Viability (% of Control) | Relative ROS Levels (Fold Change) | ΔΨm (Red/Green Ratio) | Caspase-3 Activity (Fold Change) |
| Control (Vehicle) | 100 ± 5.2 | 1.0 ± 0.1 | 5.8 ± 0.4 | 1.0 ± 0.2 |
| DHTMF (10 µM) | 98.7 ± 4.8 | 0.9 ± 0.1 | 5.7 ± 0.5 | 1.1 ± 0.1 |
| MPP+ (1.5 mM) | 45.3 ± 3.9 | 3.5 ± 0.3 | 1.2 ± 0.2 | 4.2 ± 0.4 |
| DHTMF + MPP+ | 78.9 ± 5.1 | 1.6 ± 0.2 | 4.1 ± 0.3 | 1.9 ± 0.3 |
-
Interpretation: In this hypothetical dataset, DHTMF pre-treatment significantly increased cell viability, reduced ROS levels, restored the mitochondrial membrane potential, and inhibited caspase-3 activity compared to the MPP+-only group, indicating strong neuroprotective effects.
Investigating a Mechanistic Hypothesis: Signaling Pathways
To move beyond what DHTMF does to how it does it, we investigate key pro-survival and antioxidant signaling pathways using Western blotting.
The PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[26] Activation of Akt (via phosphorylation) promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like GSK-3β and upregulating anti-apoptotic proteins like Bcl-2.[[“]][27]
The Nrf2/HO-1 Antioxidant Pathway
The Nrf2 pathway is the master regulator of the cellular antioxidant response.[11][12] Under stress, Nrf2 translocates to the nucleus and drives the expression of antioxidant genes, including Heme Oxygenase-1 (HO-1), which combats oxidative damage.[28][29]
Caption: Proposed signaling pathways for DHTMF-mediated neuroprotection.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Role of PI3K/Akt pathway in neuroprotection and oxidative stress. Consensus. [Link]
-
Caspase-3 activity assay. Creative Diagnostics. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
EZAssayTM Mitochondrial Membrane Potential Assay Kit with JC-1. HiMedia Laboratories. [Link]
-
Role of PI3K/AKT signaling in cerebral ischemia and neurodegeneration. Consensus. [Link]
-
PI3K/Akt signaling pathway for neuroprotection. ResearchGate. [Link]
-
Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. PMC - NIH. [Link]
-
Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Mary Ann Liebert, Inc., publishers. [Link]
-
Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC. [Link]
-
Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Elabscience. [Link]
-
The role of Nrf2 signaling pathways in nerve damage repair. PMC - NIH. [Link]
-
Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells. Cytion. [Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. PMC - NIH. [Link]
-
Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway. Frontiers. [Link]
-
Teaghrelin Protects SH-SY5Y Cells against MPP + -Induced Neurotoxicity through Activation of AMPK/SIRT1/PGC-1α and ERK1/2 Pathways. MDPI. [Link]
-
A rapid method to assess reactive oxygen species in yeast using H2DCF-DA. SpringerLink. [Link]
-
ROS assay.doc. RE-Place. [Link]
-
Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. MDPI. [Link]
-
Full article: Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials. Taylor & Francis. [Link]
-
Investigating SH-SY5Y Neuroblastoma Cell Surfaceome as a Model for Neuronal-Targeted Novel Therapeutic Modalities. PMC. [Link]
-
Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. [Link]
-
Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. MDPI. [Link]
-
Roles of the Nrf2/HO-1 pathway in the anti-oxidative stress response to ischemia- reperfusion brain injury in rats. European Review for Medical and Pharmacological Sciences. [Link]
-
Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. PMC - NIH. [Link]
-
Tectorigenin attenuates the MPP+‑induced SH‑SY5Y cell damage, indicating a potential beneficial role in Parkinson's disease by oxidative stress inhibition. Spandidos Publications. [Link]
-
Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson's Disease: A State of Art Review. Preprints.org. [Link]
-
Protection against MPP>+>-induced neurotoxicity in SH-SY5Y cells by tormentic acid via the activation of PI3-K/Akt/GSK3β pathway. CityUHK Scholars. [Link]
-
5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties. PubMed. [Link]
-
6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach. PMC. [Link]
-
Effects of particulate matter and nicotine for the MPP+-induced SH-SY5Y cells: Implication for Parkinson's disease. PubMed. [Link]
-
6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels. PubMed. [Link]
-
Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. PMC. [Link]
-
5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties | Request PDF. ResearchGate. [Link]
-
The effect of curcumin against 6-hydroxydopamine induced cell death and Akt/GSK disruption in human neuroblastoma cells. Physiology and Pharmacology. [Link]
-
Neuroprotective effect of nicorandil in 6-OHDA induced in vitro model of parkinson's disease. Bibliomed. [Link]
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Application Note: High-Precision Quantitation & Profiling of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone
Common Name: Robinetin Trimethyl Ether CAS: 132594-09-3 | Molecular Formula: C18H16O7 | M.W.: 344.32 g/mol [1][2]
Introduction & Scientific Significance
In the landscape of flavonoid analysis, 3,7-Dihydroxy-3',4',5'-trimethoxyflavone (Robinetin trimethyl ether) represents a critical analytical target for researchers working with Artemisia, Robinia, and Mimosa species.[1] Unlike its parent compound Robinetin (pentahydroxyflavone), this derivative possesses a unique lipophilic profile due to the methoxylation of the B-ring.[2]
This structural modification significantly alters its pharmacokinetic behavior, enhancing membrane permeability while retaining the redox-active 3-OH and 7-OH sites.[1][2] For drug development professionals, this molecule serves as a vital lead for anti-inflammatory and antimicrobial therapeutics, specifically in the modulation of NF-κB pathways and inhibition of bacterial efflux pumps.[2]
Why This Standard Matters
-
Metabolic Stability: The trimethoxy-B-ring protects against rapid Phase I oxidative metabolism, shifting the clearance pathway almost exclusively to Phase II glucuronidation at the 3- and 7-positions.[1][2]
-
Chemotaxonomic Marker: It acts as a specific fingerprint for distinguishing Artemisia giraldii from other artemisin-producing species.[1][2]
-
Isomeric Complexity: Accurate resolution is required to distinguish it from isobaric analogs like Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone), which has a completely different biological profile.[1][2]
Technical Specifications & Physicochemical Profile[3]
| Parameter | Specification | Mechanistic Insight |
| UV Maxima | 273 nm (Band II), 339 nm (Band I) | Band I (B-ring cinnamoyl system) is bathochromically shifted, typical of flavonols.[1][2] The 339 nm peak is critical for selective detection against simple phenolics.[2] |
| LogP (Predicted) | ~2.6 | Moderate lipophilicity allows for retention on C18 columns without excessive organic solvent usage.[1][2] |
| pKa (Most Acidic) | ~6.5 (7-OH) | Critical Protocol Note: Mobile phase pH must be maintained < 3.0 to suppress ionization of the 7-OH group, preventing peak tailing and retention time shifts.[1][2] |
| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in pure water.[1][2] Stock solutions must be prepared in 100% MeOH or DMSO.[1][2] |
Experimental Protocol: Sample Preparation
Objective: To maximize recovery while minimizing the co-extraction of interfering chlorophylls and highly polar glycosides.[2]
Reagents
-
Extraction Solvent: Methanol:Water (80:20 v/v) acidified with 0.1% Formic Acid.[1][2]
-
Clean-up: C18 Solid Phase Extraction (SPE) Cartridge (e.g., Strata C18-E).[1][2]
Workflow
-
Lyophilization: Freeze-dry plant tissue to remove moisture, which interferes with reproducible weighing.[1][2]
-
Disruption: Grind tissue to a fine powder (< 0.5 mm mesh).
-
Extraction:
-
Clarification: Centrifuge at 10,000 x g for 10 mins.
-
SPE Clean-up (Optional but Recommended):
Analytical Method: HPLC-DAD/MS
Objective: To achieve baseline separation from isobaric interferences and matrix components.
Chromatographic Conditions
-
System: UHPLC or HPLC with Diode Array Detector (DAD).
-
Column: C18 End-capped column (e.g., 2.1 x 100 mm, 1.8 µm). End-capping is non-negotiable to prevent interaction with free silanols.[1][2]
-
Flow Rate: 0.3 mL/min (UHPLC) or 1.0 mL/min (HPLC).
Mobile Phase Design
-
Solvent A: Water + 0.1% Formic Acid (Maintains analyte in neutral form).[1][2]
-
Solvent B: Acetonitrile + 0.1% Formic Acid (ACN provides sharper peaks for methoxylated flavonoids compared to MeOH).[1][2]
Gradient Program
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Initial equilibration |
| 2.0 | 5 | Isocratic hold to elute polar impurities |
| 20.0 | 60 | Linear gradient (Target elutes ~12-15 min) |
| 22.0 | 95 | Column wash (Remove chlorophylls) |
| 25.0 | 95 | Hold |
| 25.1 | 5 | Re-equilibration |
Detection Parameters
-
Primary Quantitation: 340 nm (High specificity for Flavonols).[1][2]
-
MS Detection: ESI Positive Mode. Target ion [M+H]+ = 345.09 m/z.[1][2]
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for analyzing 3,7-Dihydroxy-3',4',5'-trimethoxyflavone, highlighting the critical separation of isomers and metabolic pathways.
Figure 1: Analytical workflow for the isolation, identification, and validation of Robinetin trimethyl ether.
Biological Context & Metabolic Pathway
Understanding the metabolic fate of this standard is crucial for pharmacokinetic studies.[2] Unlike fully methoxylated flavones (which require demethylation first), the free hydroxyls at C3 and C7 are immediate targets for Phase II conjugation.[2]
Figure 2: Predicted Phase II metabolic pathway. The 7-OH position is sterically more accessible than the 3-OH, making the 7-O-glucuronide the primary metabolite.[1][2]
References
-
PubChem. (2025).[1][2] 3,7-Dihydroxy-3',4',5'-trimethoxyflavone (CID 6250403).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]
-
MassBank. (2025). Robinetin trimethyl ether Mass Spectrum.[1][2][4] MassBank of North America.[1][2] Retrieved from [Link][1][2]
-
MDPI. (2025). A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters.[1][2] (Context for parent compound metabolism). Retrieved from [Link][1][2]
Sources
Cell culture protocols for testing 3,7-Dihydroxy-3',4',5'-trimethoxyflavone cytotoxicity
[1]
Introduction & Scientific Context
3,7-Dihydroxy-3',4',5'-trimethoxyflavone (MW: 344.3 g/mol ) is a bioactive polymethoxyflavone (PMF).[1] Structurally, it possesses a flavone backbone (2-phenyl-4H-1-benzopyran-4-one) with hydroxyl groups at positions 3 and 7, and methoxy groups decorating the B-ring at positions 3', 4', and 5'.[1]
While structurally related to well-characterized flavones like Eupatorin and Cirsilineol, this specific congener presents unique physicochemical challenges. Like many PMFs, it exhibits poor aqueous solubility and a propensity for aggregation, which can lead to biphasic dose-response curves if not managed correctly. Furthermore, the presence of the C3-hydroxyl group (flavonol feature) imparts significant redox activity, necessitating rigorous controls to distinguish between true cytotoxicity and assay interference (e.g., direct reduction of tetrazolium salts).
This guide provides a validated workflow to determine the IC50 of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone, ensuring data integrity through specific solubility protocols and interference-free assay design.
Pre-Experimental Planning
Compound Solubility & Storage[3]
-
Solubility Profile:
-
DMSO: Soluble (up to ~20 mM with sonication).
-
Ethanol/Methanol: Slightly soluble (not recommended for stock solutions due to volatility).
-
Water/PBS: Insoluble.
-
-
Storage: Lyophilized powder is stable at -20°C for 2 years. Reconstituted DMSO stocks should be aliquoted and stored at -80°C (stable for < 3 months). Avoid repeated freeze-thaw cycles.
Cell Line Selection Strategy
For initial screening, select cell lines representing diverse tissue origins to identify tissue-specific sensitivity.
-
Solid Tumors: MCF-7 (Breast), HCT-116 (Colon), A549 (Lung).
-
Suspension Cells: HL-60 or K562 (Leukemia) — Note: PMFs often show higher potency in hematological malignancies.
-
Normal Control: HUVEC or BJ Fibroblasts (essential for calculating Selectivity Index).
Detailed Protocols
Phase 1: Stock Solution Preparation (Critical Step)
Rationale: Incomplete solubilization is the #1 cause of low reproducibility in flavonoid research.
-
Weighing: Weigh approximately 1-2 mg of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone into a sterile microcentrifuge tube.
-
Calculation: Calculate the volume of sterile DMSO (Grade: Cell Culture Tested, ≥99.9%) required to achieve a 20 mM stock concentration.
-
Formula:
-
-
Dissolution: Add the calculated DMSO. Vortex vigorously for 30 seconds.
-
Sonication: Sonicate in a water bath at 37°C for 5–10 minutes. Inspect visually for any particulate matter. The solution must be crystal clear.
-
Sterilization: Do not filter sterilize the stock (flavones can bind to nylon/PES membranes). Sterility is maintained by using sterile DMSO and aseptic technique.
Phase 2: Cell Seeding
-
Adherent Cells: Seed 3,000–5,000 cells/well in 100 µL complete media (96-well plate).
-
Suspension Cells: Seed 10,000–20,000 cells/well.
-
Edge Effect Mitigation: Fill outer wells with 200 µL PBS; do not use them for data points.
-
Incubation: Allow cells to attach for 24 hours (37°C, 5% CO2) before treatment.
Phase 3: Compound Treatment & Serial Dilution
Rationale: Direct addition of 100% DMSO stock to media causes precipitation. An intermediate dilution step is mandatory.
-
Intermediate Plate (Deep Well or separate 96-well):
-
Prepare a 2x Working Solution series in complete media.
-
Top Conc: Dilute 20 mM stock 1:100 in media → 200 µM (1% DMSO).
-
Perform 1:2 serial dilutions down to ~1 µM.
-
Vehicle Control: Media + 1% DMSO.
-
-
Treatment:
-
Remove culture media from the cell plate (adherent cells).
-
Add 100 µL of the 2x Working Solutions to the cells (if adding to 100uL existing media) OR aspirate and add 100uL of 1x solutions .
-
Final DMSO Concentration: Must be ≤ 0.5% in all wells to avoid solvent toxicity.
-
Phase 4: Cytotoxicity Assay (SRB vs. MTT)
Author's Note: While MTT is common, flavonoids with C3-OH groups can reduce MTT directly, causing false "viability" signals. The Sulforhodamine B (SRB) assay is recommended as it measures protein content and is unaffected by redox potential.
Option A: SRB Assay (Recommended for Flavones)
-
Fixation: After 48-72h incubation, add 50 µL cold 50% (w/v) TCA to each well (final 10%). Incubate 1h at 4°C.
-
Wash: Wash 4x with tap water. Air dry.
-
Stain: Add 100 µL 0.4% (w/v) SRB in 1% acetic acid. Incubate 30 min at RT.
-
Wash: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilize: Add 150 µL 10 mM Tris base (pH 10.5). Shake 10 min.
-
Read: Absorbance at 510 nm.
Option B: MTT Assay (With Mandatory Controls)
-
Reagent: Add MTT (0.5 mg/mL final). Incubate 3-4h.
-
Solubilize: Remove media, add DMSO.
-
Critical Control: Include "Compound-Only" wells (No cells + Media + Compound). If these wells turn purple, the compound is reducing MTT.[2] Subtract this value from the experimental wells.
Data Visualization & Analysis
Experimental Workflow
The following diagram outlines the critical path for testing lipophilic flavonoids.
Caption: Optimized workflow for hydrophobic flavonoid cytotoxicity testing, emphasizing solubility steps.
Potential Mechanism of Action
Polymethoxyflavones typically induce cytotoxicity via ROS generation and tubulin interference.
Caption: Hypothesized apoptotic signaling cascade triggered by hydroxy-polymethoxyflavones.
Data Interpretation
Calculating IC50
Do not use linear regression. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.
-
Equation:
-
Acceptance Criteria:
-
R-squared > 0.95.
-
Hill Slope should be between -0.5 and -3.0. Steep slopes (<-5) indicate non-specific toxicity or precipitation.
-
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Precipitation in wells | Compound insolubility at high conc. | Reduce max concentration; ensure pre-dilution in media is warm. |
| High background (MTT) | Flavonoid reducing MTT | Switch to SRB assay or subtract "Compound Only" blanks. |
| Flat Dose Response | Cell density too high | Reduce seeding density to ensure cells are in log-phase growth. |
| Biphasic Curve | Mixed mechanism or aggregation | Sonicate stocks; filter intermediate dilutions (0.22 µm) if necessary. |
References
Application Notes & Protocols: A Researcher's Guide to Investigating the Anticancer Properties of Polymethoxyflavones In Vitro
Introduction: The Therapeutic Promise of Polymethoxyflavones in Oncology
Polymethoxyflavones (PMFs) are a unique class of flavonoids, predominantly found in the peels of citrus fruits.[1] Unlike other flavonoids, PMFs are characterized by the presence of multiple methoxy groups on their basic benzo-γ-pyrone structure, which enhances their metabolic stability and bioavailability. Emerging evidence from numerous in vitro and in vivo studies highlights the potential of PMFs, such as nobiletin and tangeretin, as potent anticancer agents.[1][2][3] These compounds have been shown to inhibit carcinogenesis through various mechanisms, including inducing apoptosis, arresting the cell cycle, and preventing metastasis.[1][3][4]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for the in vitro experimental design to rigorously test the anticancer properties of PMFs. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.
Section 1: Foundational Analysis - Assessing Cytotoxicity and Viability
The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. This foundational analysis helps in identifying the effective dose range and provides the basis for subsequent mechanistic studies.
The Principle of Metabolic Viability Assays
Colorimetric assays like MTT and XTT are fundamental tools for assessing cell viability.[5][6] These assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[5][7] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This salt is reduced to an insoluble purple formazan, which requires a solubilization step before absorbance can be measured.[5][7]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[7]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing PMF cytotoxicity using MTT/XTT assays.
Protocol 1: XTT Cell Viability Assay
This protocol is favored for its streamlined nature and higher sensitivity in some cases.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Polymethoxyflavone (PMF) stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
XTT labeling reagent and electron-coupling solution
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the PMF stock solution in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the PMF-containing medium to each well. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Preparation and Addition: Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling solution according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.[7]
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[7]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100 The IC₅₀ value (the concentration of PMF that inhibits 50% of cell growth) can then be determined by plotting the percent viability against the log of the PMF concentration and fitting the data to a dose-response curve.
| PMF Concentration (µM) | % Cell Viability (48h) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 10 | 85.3 | 4.1 |
| 25 | 62.1 | 3.5 |
| 50 | 48.7 | 2.9 |
| 75 | 25.4 | 2.1 |
| 100 | 10.8 | 1.5 |
| Table 1: Example data for PMF-induced cytotoxicity in a cancer cell line. |
Section 2: Delving Deeper - Apoptosis and Cell Cycle Analysis
Once the cytotoxic effects of PMFs are established, the next logical step is to investigate the mechanisms of cell death. PMFs have been reported to induce apoptosis and cause cell cycle arrest in various cancer models.[1][4]
Uncovering Programmed Cell Death: Apoptosis Assays
Apoptosis is a form of programmed cell death crucial for tissue homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Key hallmarks of apoptosis include phosphatidylserine externalization, caspase activation, and DNA fragmentation.
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to detect apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI, a nucleic acid stain, can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Materials:
-
PMF-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the predetermined IC₅₀ concentration of the PMF for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| PMF (IC₅₀) | 45.3 | 35.8 | 18.9 |
| Table 2: Example data from Annexin V/PI staining after PMF treatment. |
Halting Proliferation: Cell Cycle Analysis
Cancer is characterized by uncontrolled cell proliferation. Investigating the effect of PMFs on cell cycle progression can reveal another facet of their anticancer activity. Propidium iodide (PI) staining followed by flow cytometry is a standard method for cell cycle analysis.[8][9] PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
PMF-treated and control cells
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC₅₀ concentration of the PMF for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[10][11]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.[11]
Data Analysis: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. The percentage of cells in each phase can be quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 | 30.1 | 14.7 |
| PMF (IC₅₀) | 70.5 | 15.3 | 14.2 |
| Table 3: Example data showing PMF-induced G0/G1 cell cycle arrest. |
Section 3: Targeting Metastasis - Migration and Invasion Assays
A critical aspect of cancer malignancy is the ability of tumor cells to metastasize.[12] Evaluating the impact of PMFs on cancer cell migration and invasion is therefore a crucial component of a comprehensive anticancer screening.
The Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and cost-effective method to study collective cell migration in vitro.[13][14] A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time.[15]
Protocol 4: Wound Healing Assay
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a plate to create a confluent monolayer.
-
Creating the Wound: Once confluent, create a straight scratch in the monolayer using a sterile pipette tip.[15] Alternatively, use commercially available inserts for more consistent wound creation.[16]
-
Washing and Treatment: Wash the wells with PBS to remove dislodged cells. Add fresh medium containing a sub-lethal concentration of the PMF.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.[15]
-
Data Analysis: The area of the wound can be quantified using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] * 100
Transwell Invasion Assay
To assess the invasive potential of cancer cells, a Transwell assay with a Matrigel-coated membrane is employed.[17][18] This assay mimics the invasion of cells through the extracellular matrix (ECM).[17]
Protocol 5: Transwell Invasion Assay
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or other ECM components
-
24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and allow it to solidify at 37°C.[19]
-
Cell Seeding: Resuspend cancer cells in serum-free medium containing the PMF at a non-toxic concentration. Seed the cells into the upper chamber of the coated inserts.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.[18]
-
Incubation: Incubate the plate for 24-48 hours.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.[20]
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.[21]
-
Imaging and Quantification: Take images of the stained cells and count the number of invaded cells per field of view.
Section 4: Elucidating Molecular Mechanisms - Signaling Pathway Analysis
To provide a deeper understanding of how PMFs exert their anticancer effects, it is essential to investigate their impact on key signaling pathways that regulate cell survival, proliferation, and metastasis. Western blotting is a powerful technique to analyze changes in protein expression and activation within these pathways.
Key Signaling Pathways in Cancer
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation and is often hyperactivated in cancer.[22][23][24][25]
-
MAPK/ERK Pathway: The MAPK cascade regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis.[26][27][28][29] Its dysregulation is a common feature of many cancers.[27]
-
NF-κB Pathway: NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival.[30][31] Its constitutive activation in cancer cells promotes proliferation and prevents apoptosis.[32][33][34]
Workflow: Western Blot Analysis of Signaling Pathways
Caption: General workflow for Western blot analysis.
Protocol 6: Western Blotting for Key Signaling Proteins
Materials:
-
PMF-treated and control cell lysates
-
Protein electrophoresis and transfer equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with PMFs for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control.
Key Signaling Pathways and Their Components
Caption: Key anticancer signaling pathways potentially modulated by PMFs.
By systematically applying these detailed protocols, researchers can build a comprehensive profile of the anticancer properties of polymethoxyflavones, from initial cytotoxicity screening to the elucidation of their molecular mechanisms of action. This structured approach ensures the generation of high-quality, reproducible data essential for advancing our understanding of these promising natural compounds in the field of oncology.
References
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PMC. Anticancer Activities of Citrus Peel Polymethoxyflavones Related to Angiogenesis and Others. [Link]
-
PMC. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. [Link]
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PMC. Role of the NFκB-signaling pathway in cancer. [Link]
-
MDPI. Targeting the MAPK Pathway in Cancer. [Link]
-
Frontiers in Oncology. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [Link]
-
MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]
-
PMC. Assaying cell cycle status using flow cytometry. [Link]
-
Cusabio. MAPK signaling pathway. [Link]
-
Wikipedia. PI3K/AKT/mTOR pathway. [Link]
-
Visikol. In vitro Cancer Drug Screening Services. [Link]
-
PMC. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. [Link]
-
Moodle@Units. In vitro wound-healing assay also known as the scratch assay. [Link]
-
MaplesPub. The Role of MAPK/p38 Signalling Pathway in Cancer. [Link]
-
Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
-
Spandidos Publications. ERK/MAPK signalling pathway and tumorigenesis (Review). [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
MDPI. Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. [Link]
-
PMC. The NF-κB Pathway and Cancer Stem Cells. [Link]
-
Lab Me Analytics. How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]
-
Wikipedia. Cell cycle analysis. [Link]
-
Fluxion. Physiological Assays for Cancer Cell Migration & Invasion. [Link]
-
MDPI. PI3K and AKT: Unfaithful Partners in Cancer. [Link]
-
Corning. Transwell Cell Migration and Invasion Assay Guide. [Link]
-
PubMed. PI3K/Akt signalling pathway and cancer. [Link]
-
Wikipedia. NF-κB. [Link]
-
PeerJ. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. [Link]
-
SnapCyte. Transwell Migration and Invasion Assay - the complete breakdown. [Link]
-
Taylor & Francis. Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. [Link]
-
PMC. In vitro Cell Migration and Invasion Assays. [Link]
-
PMC. Transwell In Vitro Cell Migration and Invasion Assays. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
NCBI Bookshelf. Cell Viability Assays. [Link]
-
ibidi. Wound Healing and Migration Assay | Experimental Workflow. [Link]
-
Corning. Transwell In Vitro Cell Migration and Invasion Assays. [Link]
-
PMC. Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment. [Link]
-
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
Cell Biolabs, Inc. CytoSelect™ 24-Well Wound Healing Assay. [Link]
-
Creative Bioarray. Transwell Migration and Invasion Assays. [Link]
-
Preprints.org. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]
-
QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]
-
ecancer. Cell-culture based test systems for anticancer drug screening. [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. clyte.tech [clyte.tech]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 18. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. corning.com [corning.com]
- 21. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.cn]
- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 24. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. cusabio.com [cusabio.com]
- 29. spandidos-publications.com [spandidos-publications.com]
- 30. mdpi.com [mdpi.com]
- 31. NF-κB - Wikipedia [en.wikipedia.org]
- 32. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Inhibition of Nitric Oxide Production by Flavonoids
[1][2]
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule critical in inflammation, vasodilation, and neurotransmission.[1] In the context of drug discovery, excessive NO production by the inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammatory diseases. Flavonoids, a diverse class of polyphenolic secondary metabolites, have emerged as potent modulators of this pathway.[2]
However, measuring NO inhibition by flavonoids presents a specific bioanalytical challenge: distinguishing between true suppression of iNOS expression and simple chemical scavenging of the NO radical. Furthermore, flavonoids are often chromophores that can spectrally interfere with colorimetric assays.
This guide details a multi-tiered analytical strategy to rigorously quantify NO inhibition, validate the mechanism of action, and eliminate false positives caused by cytotoxicity or assay interference.
Part 1: Strategic Experimental Design
To generate publication-quality data, one must interrogate the pathway at three distinct levels:
-
Extracellular Accumulation: Measuring nitrite (
) as a stable proxy for NO using the Griess Assay. -
Intracellular Production: Direct visualization of NO generation using fluorogenic probes (DAF-FM DA).[3][4]
-
Protein Expression: Confirming that the reduction in NO is due to iNOS downregulation via Western Blotting.
The "False Positive" Trap
A reduction in NO signal can result from three scenarios:
-
Scenario A (Desired): The flavonoid inhibits the NF-
B/MAPK pathway, preventing iNOS transcription. -
Scenario B (Artifact): The flavonoid kills the cells (Cytotoxicity). Dead cells do not produce NO.
-
Scenario C (Chemical): The flavonoid reacts directly with NO in the media (Scavenging) without affecting cellular signaling.
Rule of Thumb: You must run a viability assay (CCK-8 or MTT) in parallel with every NO assay. If the IC
Pathway Visualization
The following diagram illustrates the inflammatory signaling cascade and the potential intervention points for flavonoids.
Caption: Figure 1. Mechanism of NO production in LPS-stimulated macrophages and intervention points.
Part 2: Primary Screening – The Modified Griess Assay
The Griess assay is the gold standard for high-throughput screening. It detects nitrite, which accumulates in the culture supernatant.[5]
Cell Model: RAW 264.7 Murine Macrophages. Sensitivity: ~0.5 µM Nitrite.[6]
Reagents
-
Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.
-
Griess Reagent B: 0.1% N-1-napthylethylenediamine dihydrochloride (NED) in water.
-
Standard: Sodium Nitrite (NaNO
) 0–100 µM serial dilution. -
Positive Control: L-NMMA (non-selective NOS inhibitor) or Dexamethasone.
Protocol Steps
-
Seeding: Plate RAW 264.7 cells in 96-well plates at
cells/well in DMEM + 10% FBS. Incubate overnight. -
Pre-treatment: Remove media.[7] Add fresh media containing the flavonoid (e.g., 1–50 µM) for 1–2 hours .
-
Note: Always include a "Vehicle Control" (DMSO < 0.1%) and a "Media Only" blank.
-
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 18–24 hours .
-
Supernatant Collection: Centrifuge the plate briefly (1000 rpm, 5 min) to pellet floating cells. Transfer 100 µL of supernatant to a fresh transparent 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Reagent A . Incubate 5-10 min at Room Temp (Dark).
-
Add 50 µL of Reagent B . Incubate 5-10 min at Room Temp (Dark).
-
Observation: A pink/magenta color indicates NO production.
-
-
Measurement: Read absorbance at 540 nm (or 520–550 nm).
Critical Troubleshooting: The "Flavonoid Interference"
Many flavonoids (e.g., Quercetin, Curcumin) are yellow/orange and absorb light near 540 nm. This causes false low inhibition readings (the compound's color adds to the absorbance).
Correction Strategy: For every concentration of flavonoid, prepare a Compound Blank :
Part 3: Cytotoxicity Control (CCK-8 Assay)
Do NOT use the MTT assay if possible. MTT requires solubilization of formazan crystals (adding error steps) and the formazan crystals can be difficult to dissolve in the presence of some phytochemicals. CCK-8 (WST-8) is water-soluble, one-step, and more sensitive.[9][11][12]
Protocol (Perform on the cells remaining after Step 4 above)
-
After removing supernatant for Griess assay, add 100 µL fresh media to the cells.
-
Add 10 µL CCK-8 solution to each well.
-
Incubate for 1–4 hours at 37°C.
-
Measure absorbance at 450 nm .
Data Interpretation: If Cell Viability is < 80% at a specific concentration, NO inhibition data at that concentration is invalid due to toxicity.
Part 4: Intracellular NO Imaging (DAF-FM DA)
To confirm the NO is being inhibited inside the cell and not just scavenged in the media, use DAF-FM Diacetate .[4] It is superior to DAF-2 DA due to higher photostability and pH independence (pH > 5.5).[13]
Protocol
-
Seeding: Seed RAW 264.7 cells in black-walled, clear-bottom 96-well plates or on glass coverslips.
-
Treatment: Treat with flavonoid and LPS as described in the Griess protocol.
-
Probe Loading:
-
Wash cells 2x with PBS.
-
Incubate with 5 µM DAF-FM DA in serum-free media for 30–45 min at 37°C.
-
-
De-esterification: Wash cells 3x with PBS to remove extracellular probe. Incubate in fresh buffer for 20 min (allow intracellular esterases to cleave the acetate groups).
-
Imaging/Quantification:
-
Fluorescence Microscope: Excitation 495 nm / Emission 515 nm (FITC filter).
-
Flow Cytometry: Harvest cells and analyze in the FL1 channel.
-
Part 5: Mechanistic Validation (Western Blot)
To prove the flavonoid acts by suppressing protein expression (Scenario A), you must quantify iNOS protein levels.
Workflow
-
Lysis: Lyse treated cells using RIPA buffer + Protease Inhibitor Cocktail.
-
Quantification: Normalize protein concentration (BCA Assay).
-
Electrophoresis: Load 20–30 µg protein on 8–10% SDS-PAGE gel.
-
Transfer: Transfer to PVDF membrane.
-
Blotting:
-
Primary Antibody: Anti-iNOS (1:1000). Housekeeping: Anti-
-actin or GAPDH. -
Secondary Antibody: HRP-conjugated IgG.
-
-
Detection: ECL Chemiluminescence.
Result: A fading iNOS band with increasing flavonoid concentration confirms transcriptional/translational inhibition.
Summary of Experimental Workflow
Caption: Figure 2. Integrated workflow for simultaneous assessment of NO inhibition and cell viability.
Data Analysis & Reporting
Calculation of % Inhibition
10- : Absorbance of Flavonoid + LPS.
- : Absorbance of LPS alone (Max NO).
- : Absorbance of Media only.
Normalization
Always report NO inhibition alongside viability. A useful metric is the Selectivity Index (SI) :
References
-
Mechanism of Action
-
Kim, H. K., et al. (1999). Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships. Biochemical Pharmacology. Link
-
-
Griess Assay Protocol
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine. Link
-
-
DAF-FM DA Probe
-
Kojima, H., et al. (1999). Fluorescent indicators for imaging nitric oxide production. Angewandte Chemie International Edition. Link
-
-
Cytotoxicity (CCK-8 vs MTT)
-
Interference in Griess Assay
Sources
- 1. Modulation of nitric oxide by flavonoids - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sfrbm.org [sfrbm.org]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. thaiscience.info [thaiscience.info]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. dojindo.com [dojindo.com]
- 10. dovepress.com [dovepress.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving solubility of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone for cell-based assays
Welcome to the technical support guide for 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. This document provides in-depth troubleshooting and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to help you overcome solubility challenges to ensure reproducible and reliable results in your cell-based assays.
Introduction: Understanding the Challenge
3,7-Dihydroxy-3',4',5'-trimethoxyflavone is a polymethoxyflavone (PMF), a class of compounds with significant research interest due to their diverse biological activities, including anti-inflammatory and anti-proliferative effects.[1] Like many flavonoids, its chemical structure, characterized by a largely hydrophobic backbone, leads to poor aqueous solubility.[2][3] This inherent lipophilicity (hydrophobicity) is a primary hurdle in experimental biology, often causing issues like compound precipitation, low bioavailability in assays, and underestimation of true biological activity.[3]
This guide will walk you through the causality behind these issues and provide validated protocols to resolve them.
Frequently Asked Questions (FAQs)
Q1: Why is my 3,7-Dihydroxy-3',4',5'-trimethoxyflavone powder not dissolving in my aqueous buffer or cell culture medium?
Answer: The root cause lies in the molecule's physicochemical properties. The flavone core is a planar, multi-ring structure, which is inherently non-polar and hydrophobic.[3] While it has two hydroxyl (-OH) groups, the three methoxy (-OCH₃) groups significantly increase its lipophilicity, making it resistant to dissolving in water-based solutions.[3]
Think of it like trying to mix oil and water. The strong hydrogen bonds between water molecules in your buffer actively exclude the non-polar flavone molecule, causing it to remain as a solid precipitate. To achieve dissolution, you must first use a solvent that is chemically more compatible with the compound.
Q2: What is the best starting solvent for creating a stock solution?
Answer: For initial solubilization, a water-miscible, polar aprotic solvent is the best choice. Dimethyl sulfoxide (DMSO) is the most common and highly effective solvent for this purpose.[3] Its amphipathic nature (having both polar and non-polar characteristics) allows it to effectively break down the crystal lattice of the powder and hold the flavonoid molecules in solution.
Key Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO first. This stock can then be serially diluted to create working solutions for your experiments.
Q3: My compound dissolves in DMSO, but it precipitates immediately when I add it to my cell culture medium. What’s happening?
Answer: This is a classic solubility problem that occurs when a compound moves from a highly favorable organic solvent (like DMSO) to a highly unfavorable aqueous environment (like cell media). Even though your working solution is a dilution, the final concentration of the flavone may still be above its maximum aqueous solubility limit. The compound "crashes out" of the solution as it is exposed to the water-based medium.
Causality: The DMSO concentration is dramatically lowered upon dilution into the medium, reducing its capacity to keep the hydrophobic flavone dissolved. The flavone molecules, now surrounded by water, aggregate and precipitate.
Solution: The key is to ensure the final concentration of your compound in the cell culture well is below its aqueous solubility limit and to dilute it in a stepwise manner. See the Troubleshooting Guide and Protocols below for a detailed workflow to prevent this.
Q4: Are there alternatives to DMSO if it interferes with my assay or is toxic to my cells?
Answer: Yes, while DMSO is the first-line choice, several advanced strategies can be employed if DMSO is not suitable for your experimental system.
-
Cyclodextrin Complexation: Cyclodextrins are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[4][5] They can encapsulate the hydrophobic flavone, forming a water-soluble "inclusion complex" that can be directly dissolved in aqueous media.[4][5][6][7][8] This method can significantly increase solubility and enhance chemical stability.[4][5]
-
pH Adjustment: The solubility of some flavonoids can be influenced by pH.[9][10] Flavonoids possess phenolic hydroxyl groups that can be deprotonated at higher pH values (pH > 7), making the molecule more charged and thus more soluble in water.[10] However, this must be approached with caution, as the optimal pH for solubility may not be compatible with your cell culture conditions (typically pH 7.2-7.4). Altering media pH can induce significant stress on cells.
-
Use of Other Co-solvents: Ethanol can also be used, but it is generally less effective than DMSO for highly insoluble compounds and can also exhibit cytotoxicity.[11]
Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Compound precipitates in media during preparation of the final working solution. | The final compound concentration exceeds its aqueous solubility. The dilution from DMSO stock was too rapid or direct. | Perform a serial dilution. First, dilute the DMSO stock into a small volume of cell culture medium (e.g., 1:10), vortexing immediately. Then, add this intermediate dilution to the final volume of media. (See Protocol 1). |
| Cells in treated wells are dying or look unhealthy , but the vehicle control (DMSO alone) looks fine. | The concentration of the flavone is cytotoxic. | Perform a dose-response experiment starting from a very low concentration to determine the cytotoxic threshold of the compound for your specific cell line. |
| Cells in both treated and vehicle control wells are dying. | The final concentration of the co-solvent (DMSO) is too high and is causing cellular toxicity.[12][13][14] | Critically evaluate your dilution scheme. Ensure the final DMSO concentration in the culture well does not exceed the tolerance limit for your cell line. For most cell lines, this is ≤0.5%, but sensitive lines may require ≤0.1%.[11][15][16] Always run a vehicle control with the exact same final DMSO concentration as your treated wells.[15] |
| Inconsistent results between experiments. | Compound precipitation is occurring inconsistently. Stock solution has degraded. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Ensure complete dissolution at each step by gentle vortexing. Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[17] |
Understanding DMSO Toxicity
While an invaluable solvent, DMSO is not inert. High concentrations can cause cellular stress, affect membrane potential, and even induce apoptosis.[13][16] The acceptable final concentration is highly dependent on the cell line and the duration of the assay.[12][15]
| Cell Culture Condition | General DMSO Tolerance Limit |
| Short-term assays (< 6 hours) | Up to 1.0%[12] |
| Long-term assays (24-72 hours) | 0.1% - 0.5%[16] |
| Highly sensitive cell lines (e.g., primary neurons, stem cells) | ≤ 0.1%[12][15][16] |
It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
Visualized Workflows & Protocols
Decision Workflow for Solubilization Strategy
This workflow guides you from initial dissolution to advanced troubleshooting.
Caption: Decision workflow for solubilizing the flavone.
Mechanism of Precipitation and Serial Dilution
This diagram illustrates why rapid dilution fails and how serial dilution succeeds.
Caption: Comparison of dilution methods.
Protocol 1: Step-by-Step Solubilization using DMSO Co-Solvent
This protocol is the standard starting point for preparing your compound for cell-based assays.
Objective: To prepare a final working solution of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone that remains in solution in aqueous cell culture medium.
Materials:
-
3,7-Dihydroxy-3',4',5'-trimethoxyflavone powder (MW: 344.32 g/mol )[18][19]
-
High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare High-Concentration DMSO Stock (e.g., 20 mM):
-
Accurately weigh 3.44 mg of the flavone powder.
-
Add this to a sterile microcentrifuge tube.
-
Add 500 µL of 100% DMSO.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming (to 37°C) can assist if needed. This is your 20 mM Stock Solution .
-
Self-Validation: The solution should be perfectly clear with no visible particulates.
-
Storage: Aliquot into single-use volumes and store at -20°C or -80°C for long-term stability.[17]
-
-
Prepare Intermediate Dilution (e.g., 200 µM):
-
In a new sterile tube, add 90 µL of pre-warmed sterile cell culture medium.
-
Add 10 µL of your 20 mM Stock Solution to the medium.
-
Immediately vortex for 10-15 seconds. This rapid mixing is critical to prevent precipitation. This is your 200 µM Intermediate Solution in 10% DMSO.
-
Self-Validation: The solution should remain clear. If it turns cloudy, your intermediate concentration is too high.
-
-
Prepare Final Working Solution (e.g., 20 µM):
-
Determine the final volume needed for your experiment. For example, for 1 mL of final solution, add 900 µL of pre-warmed cell culture medium to a sterile tube.
-
Add 100 µL of your 200 µM Intermediate Solution to the 900 µL of medium.
-
Mix gently by pipetting or inverting. This is your 20 µM Final Working Solution .
-
Final DMSO Concentration: In this example, the final DMSO concentration is 1% (from the 10% DMSO in the intermediate solution diluted 1:10). Adjust your dilution factors to achieve a final DMSO concentration that is non-toxic to your cells (e.g., 0.1% or 0.5%).
-
Protocol 2: Advanced Solubilization using Cyclodextrins
Use this protocol when DMSO is incompatible with your assay. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Objective: To prepare an aqueous stock solution of the flavone by forming an inclusion complex.
Materials:
-
3,7-Dihydroxy-3',4',5'-trimethoxyflavone powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water (e.g., Milli-Q) or PBS
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS) at a concentration of 10-40% (w/v). Warming the solution can help dissolve the cyclodextrin. Allow it to cool to room temperature.
-
-
Form the Inclusion Complex:
-
Add the flavone powder directly to the HP-β-CD solution at a molar ratio typically ranging from 1:1 to 1:5 (flavone:cyclodextrin). Optimization may be required.
-
Stir the mixture vigorously on a magnetic stirrer for 24-48 hours at room temperature, protected from light.
-
-
Clarify the Solution:
-
After stirring, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant. This is your aqueous, cyclodextrin-complexed flavone stock solution.
-
-
Determine Concentration and Use:
-
The concentration of the dissolved flavone in the supernatant should be determined analytically (e.g., using UV-Vis spectroscopy or HPLC with a standard curve).[20]
-
This aqueous stock can now be diluted directly into your cell culture medium for your experiments.
-
References
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?[Link]
-
Sciforum. (n.d.). Enhancement of flavonols water solubility by cyclodextrin inclusion complex formation - case study. [Link]
-
Turi, V., et al. (2023). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Antioxidants. [Link]
-
PubChem. (n.d.). 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. [Link]
-
MDPI. (2025). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]
-
ResearchGate. (2019). Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. [Link]
-
Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. [Link]
- Galvao, J., et al. (2014). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Iranian Journal of Pharmaceutical Research.
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
ResearchGate. (2025). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. [Link]
-
Binks, B. P., et al. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. Food Hydrocolloids. [Link]
-
Al-Haddad, T. H. H., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. [Link]
-
Valdés-García, A., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. [Link]
-
Monal, M., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
-
Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. [Link]
-
Silva, F. L., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Nutrition. [Link]
-
PubChem. (n.d.). 4',5'-Dihydroxy-3,7,3'-trimethoxyflavone. [Link]
-
van der Kooi, C. J., et al. (2021). Coloration of Flowers by Flavonoids and Consequences of pH Dependent Absorption. Frontiers in Plant Science. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 3',5-Dihydroxy-3,4',7-trimethoxyflavone(1-). [Link]
-
ResearchGate. (n.d.). Solubility of Flavonoids in Pure Solvents. [Link]
Sources
- 1. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone|RUO [benchchem.com]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. cyclodextrinnews.com [cyclodextrinnews.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | C18H16O7 | CID 6250403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | CymitQuimica [cymitquimica.com]
- 20. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
Technical Support Center: HPLC Separation of Flavonoid Isomers
Current Status: Online Operator: Senior Application Scientist Ticket Topic: Optimization & Troubleshooting of Flavonoid Isomer Separation
Triage: The Challenge of Flavonoid Isomers
Welcome to the technical support hub. You are likely here because standard C18 protocols are failing to resolve critical pairs in your flavonoid analysis.
The Root Cause: Flavonoid isomers (e.g., Quercetin vs. Morin, Catechin vs. Epicatechin, or various glycosides like Rutin vs. Hesperidin) often possess identical molecular weights and similar hydrophobicity. Standard C18 columns rely primarily on hydrophobic interaction, which is insufficient for distinguishing the subtle steric or positional differences of these isomers.
This guide moves beyond basic troubleshooting into mechanistic chromatography , focusing on stationary phase selectivity (
Module 1: Selectivity & Column Chemistry
User Question: "My C18 column shows a single broad peak for my target isomer pair. How do I resolve them without a 60-minute run time?"
Technical Diagnosis
If hydrophobic retention (
The Solution: Phenyl & PFP Phases
While C18 is the workhorse, Pentafluorophenyl (PFP) or Phenyl-Hexyl phases are the "sniper rifles" for flavonoid isomers.
-
Mechanism: Flavonoids are rich in aromatic rings and hydroxyl groups.
-
Phenyl-Hexyl: Engages in
- stacking with the flavonoid B-ring. -
PFP (Fluorophenyl): The fluorine atoms create an electron-deficient ring, acting as a Lewis acid that interacts strongly with the electron-rich flavonoid ring. This provides steric selectivity capable of separating positional isomers (e.g., ortho- vs meta- substitution) that C18 cannot "see" [1].
-
Column Selection Decision Matrix
Figure 1: Decision tree for selecting the optimal stationary phase based on flavonoid structural characteristics.
Module 2: Peak Shape & Tailing (The "Silanol" Problem)
User Question: "My peaks are tailing significantly (Asymmetry > 1.5). Is my column dead?"
Technical Diagnosis
Flavonoids contain phenolic hydroxyl groups. At neutral pH, these groups can ionize, but even at acidic pH, they can interact with residual silanols (Si-OH) on the silica support surface. This secondary interaction causes tailing [2].[1][2]
Troubleshooting Protocol
| Parameter | Recommendation | Scientific Rationale |
| Mobile Phase pH | pH 2.0 – 2.5 | Keeps phenolic hydroxyls protonated (neutral) and suppresses silanol ionization (pKa of silanols is ~3.5-4.0). |
| Acid Modifier (UV) | 0.1% Phosphoric Acid | Phosphate masks silanols effectively and provides excellent buffering at low pH. Best for peak shape. |
| Acid Modifier (MS) | 0.1% Formic Acid | Volatile and compatible with LC-MS. Less effective at masking silanols than phosphate; requires a high-quality end-capped column. |
| Temperature | 35°C – 45°C | Higher temperature reduces mobile phase viscosity (improving mass transfer) and reduces secondary adsorption thermodynamics. |
Critical Warning: Do not use unbuffered mobile phases. Simple water/methanol gradients will result in wandering retention times and severe tailing for flavonoids.
Module 3: The "Ghost" Peak & Sensitivity
User Question: "I see baseline drift and 'ghost' peaks when running a gradient at 254 nm or 280 nm."
Technical Diagnosis
This is often an artifact of the mobile phase modifier.
-
Acetic Acid: High UV cutoff. If used at 1% in a gradient, the baseline will shift drastically at 254 nm as the organic composition changes.
-
Formic Acid: Better UV transparency than acetic acid, but can still drift at <210 nm.
-
Phosphoric Acid: Excellent UV transparency down to 200 nm.
Recommendation: For high-sensitivity UV assays (e.g., Isoflavones at 260 nm), use Phosphoric Acid . For LC-MS, switch to Formic Acid and subtract the blank baseline via software.
Master Protocol: Optimized Method Development
This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, do not proceed to sample analysis.
Step 1: Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS) OR 0.1% Phosphoric Acid in Water (HPLC-UV).
-
Mobile Phase B: Acetonitrile (Sharper peaks for flavonoids than Methanol).[2][3]
-
Column: C18-PFP or Phenyl-Hexyl (150 x 4.6mm, 2.7µm or 3µm).
-
Temperature: 40°C.
Step 2: The Scouting Gradient
Run a linear gradient to identify elution range:
-
0 min: 5% B
-
30 min: 95% B
-
35 min: 95% B
-
35.1 min: 5% B (Re-equilibrate for 10 mins)
Step 3: Optimization Workflow
Figure 2: Logical workflow for optimizing resolution (Rs) of critical flavonoid pairs.
Step 4: System Suitability Test (SST) Criteria
Before running samples, your standard mix must meet these specs:
-
Tailing Factor (Tf): 0.9 < Tf < 1.2 for the latest eluting peak.
-
Resolution (Rs): > 1.5 for the critical isomer pair (e.g., Quercetin/Isorhamnetin).
-
Retention Time Precision: < 0.5% RSD (n=5 injections).
References
-
Advanced Chromatography Technologies. (2018). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[4] Chromatography Today. Link
-
Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Waters Technical Support. Link
-
Shimadzu. (2024). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. Link
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Technical Blog. Link
-
National Institutes of Health (PMC). (2019). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. PMC6222534. Link
Sources
Troubleshooting low yield in 3,7-Dihydroxy-3',4',5'-trimethoxyflavone synthesis
Welcome to the technical support center for the synthesis of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related flavonols. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What is the most common bottleneck in syntheses like this?
A: The most frequent causes of low yield are twofold, depending on your chosen synthetic route. For the Baker-Venkataraman pathway, the primary issue is often incomplete rearrangement due to moisture or an inappropriate base, which suppresses the formation of the critical 1,3-diketone intermediate.[1][2] For the Algar-Flynn-Oyamada (AFO) route, the main challenge is often the formation of undesired side products, such as aurones, or incomplete oxidative cyclization of the chalcone precursor.[3][4]
Q2: I'm using the Baker-Venkataraman rearrangement and my first step isn't working. What should I check first?
A: The Baker-Venkataraman rearrangement is highly sensitive to reaction conditions. The first and most critical parameter to verify is the complete absence of moisture. The strong base used (e.g., KOH, NaH) will preferentially react with any water present rather than abstracting the necessary α-hydrogen from the acetophenone moiety.[1][5] Ensure all glassware is oven-dried, and all solvents are anhydrous.
Q3: My Algar-Flynn-Oyamada (AFO) reaction produced a bright yellow precipitate, but it's not my desired 3-hydroxyflavone. What is it likely to be?
A: You have most likely formed an aurone. This is a common side reaction in the AFO synthesis, especially if a substituent is present at the 6'-position of the chalcone precursor.[3] The reaction mechanism can branch after the initial epoxidation or conjugate addition, and reaction conditions (pH, temperature) can influence the cyclization pathway, leading to the five-membered aurone ring instead of the six-membered flavonol ring.
Q4: How do I effectively purify the final 3,7-Dihydroxy-3',4',5'-trimethoxyflavone product?
A: Purification is typically achieved via column chromatography. Due to the moderate polarity of the flavone, normal-phase silica gel chromatography is effective.[6] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity often provides the best separation from less polar starting materials and non-polar byproducts.[6] For highly polar impurities, reverse-phase (C18) chromatography can also be an excellent alternative.[6]
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter. We will focus on the two most common synthetic pathways: the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada (AFO) reaction.
Pathway 1: The Baker-Venkataraman Rearrangement Route
This classic route involves three main stages: (1) Esterification of a 2-hydroxyacetophenone, (2) Base-catalyzed rearrangement to a 1,3-diketone, and (3) Acid-catalyzed cyclization to the flavone.
Problem 1: Low Yield of 1,3-Diketone Intermediate
Symptoms:
-
TLC analysis shows a significant amount of unreacted o-acyloxyacetophenone ester.
-
The isolated yield of the diketone after acidic workup is below 50%.
-
Formation of a complex mixture of byproducts.
Causality Analysis: The Baker-Venkataraman rearrangement hinges on the formation of a stabilized enolate from the acetophenone's α-carbon.[1][7] This enolate then performs an intramolecular nucleophilic attack on the adjacent ester carbonyl. This process can be thwarted by several factors.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Presence of Water | The strong base is consumed by reacting with water (an acid-base reaction), preventing it from deprotonating the α-carbon to form the necessary enolate. | Ensure all glassware is rigorously oven-dried. Use anhydrous solvents (e.g., dry pyridine, THF, or DMSO). Handle hygroscopic bases (like KOH or NaH) in a glove box or under an inert atmosphere. |
| Incorrect Base Strength | The pKa of the α-proton is typically in the range of 19-20. The base must be strong enough to deprotonate it effectively and drive the equilibrium towards the enolate. | While KOH is common, stronger bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) can be more effective, especially with less reactive substrates.[8] |
| Suboptimal Temperature | The rearrangement requires activation energy. If the temperature is too low, the reaction rate will be impractically slow. If too high, side reactions and decomposition can occur. | A common temperature range is 50-65 °C when using KOH in pyridine.[9] Monitor the reaction by TLC to determine the optimal time and temperature for your specific substrate. |
| Steric Hindrance | Bulky groups near the reacting centers can slow down the intramolecular cyclization step that forms the cyclic hemiacetal intermediate. | Increase reaction time and/or temperature moderately. Consider using a less sterically hindered base if applicable. |
Experimental Protocol: Optimizing the Baker-Venkataraman Rearrangement
-
Setup: Under a nitrogen atmosphere, add the o-acyloxyacetophenone ester (1 eq.) to anhydrous pyridine.
-
Base Addition: Add finely ground, anhydrous potassium hydroxide (3-4 eq.).
-
Reaction: Heat the mixture to 50-60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress every hour using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The product (1,3-diketone) should have a different Rf value than the starting ester.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and pour it into a beaker of ice-cold dilute HCl (1 M).
-
Isolation: The 1,3-diketone will precipitate as a solid. Filter, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Problem 2: Inefficient Cyclization to the Flavone
Symptoms:
-
TLC shows the presence of the 1,3-diketone intermediate after the reaction.
-
The final product is contaminated with a dark, tarry substance.
-
Yield is low despite complete consumption of the diketone.
Causality Analysis: The acid-catalyzed cyclization proceeds via protonation of one of the carbonyls, followed by nucleophilic attack from the phenolic hydroxyl group and subsequent dehydration to form the pyrone ring. Harsh conditions can cause unwanted side reactions.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Catalyst | The reaction requires a strong acid catalyst to protonate the carbonyl and activate it for intramolecular attack. | Use a catalytic amount of a strong protic acid like concentrated H₂SO₄ or HCl in a solvent like glacial acetic acid.[9] |
| Reaction Conditions Too Harsh | Excessive heat or prolonged exposure to strong acid can lead to the cleavage of the methoxy (O-CH₃) ether groups on the B-ring, or other decomposition pathways. Flavonoids themselves can be unstable under harsh acidic conditions.[10] | Reflux in glacial acetic acid with a catalytic amount of H₂SO₄ for 1-3 hours.[9] Avoid unnecessarily long reaction times. Monitor by TLC and quench the reaction as soon as the diketone is consumed. |
| Presence of Water | Water can interfere with the dehydration step and may promote side reactions. | Use glacial acetic acid (anhydrous) as the solvent. |
Pathway 2: The Algar-Flynn-Oyamada (AFO) Reaction Route
This elegant reaction involves the oxidative cyclization of a 2'-hydroxychalcone using alkaline hydrogen peroxide to directly form a 3-hydroxyflavone (flavonol).
Problem 3: Low Yield and/or Formation of Aurone Side Product
Symptoms:
-
The final product is a mixture of the desired flavonol and a bright yellow/orange aurone.
-
The overall yield of cyclized products is low, with significant unreacted chalcone remaining.
-
Reaction mixture turns dark brown, indicating decomposition.
Causality Analysis: The AFO reaction mechanism is complex and not fully elucidated, with competing pathways possible.[4] The desired outcome is the formation of a dihydroflavonol intermediate, which is then oxidized to the flavonol.[4] However, an alternative cyclization can lead to aurones.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incorrect pH | The reaction requires alkaline conditions to deprotonate both the phenolic hydroxyl and the hydrogen peroxide. If the pH is too low, the reaction will not proceed. If it is too high, it can promote chalcone degradation or favor the aurone pathway. | Maintain the pH in the range of 9-11. Use an aqueous solution of NaOH or KOH. The amount of base is critical and should be optimized (typically 2-4 equivalents). |
| Temperature Too High | While some heat may be required, high temperatures can favor the formation of aurones and lead to the decomposition of hydrogen peroxide and the chalcone itself.[11] | Many AFO reactions proceed efficiently at room temperature or with gentle warming (30-40 °C). Start at room temperature and monitor by TLC. Only apply gentle heat if the reaction is sluggish. |
| Hydrogen Peroxide Stoichiometry | Insufficient H₂O₂ will lead to an incomplete reaction. A large excess can cause over-oxidation and decomposition of the product. | Start with a moderate excess of hydrogen peroxide (e.g., 2-5 equivalents of a 30% aqueous solution). Add the H₂O₂ solution dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temp) to manage any exothermic processes. |
| Chalcone Structure | As noted, a substituent at the 6'-position of the chalcone strongly promotes aurone formation.[3] While not applicable to this specific target molecule's precursors, it is a critical consideration in flavonol synthesis. | This is an intrinsic substrate property. If aurone formation is unavoidable, purification by column chromatography is the only solution. |
Experimental Protocol: A Standard AFO Reaction
-
Setup: Dissolve the 2'-hydroxychalcone (1 eq.) in a suitable solvent like ethanol or methanol.
-
Basification: Cool the solution in an ice bath (0-5 °C) and add an aqueous solution of sodium hydroxide (e.g., 2 M) until the desired pH is reached.
-
Oxidation: While maintaining the temperature, add 30% hydrogen peroxide (2-5 eq.) dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor by TLC.
-
Work-up: Once complete, neutralize the reaction mixture with dilute acid (e.g., 10% HCl). The precipitated crude product is then filtered.
-
Purification: Wash the solid with water and purify by recrystallization (e.g., from ethanol) or by column chromatography.
General Troubleshooting Logic
When facing low yield, a systematic approach is essential. The following diagram outlines a logical workflow for diagnosing the issue.
References
-
Wikipedia contributors. (2023). Baker–Venkataraman rearrangement. Wikipedia. [Link]
-
Bhattacharyya, S., & Hatua, K. (2014). Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. RSC Advances, 4(41), 21535-21543. [Link]
-
Bhattacharyya, S., & Hatua, K. (2014). Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. RSC Advances, 4(41), 21535-21543. [Link]
-
Wikipedia contributors. (2023). Algar–Flynn–Oyamada reaction. Wikipedia. [Link]
-
Hauser, C. R., & Eby, C. J. (1954). The Baker-Venkataraman Rearrangement. II. A Study of the Mechanism. Journal of the American Chemical Society, 76(19), 5091-5094. [Link]
-
Scribd. (n.d.). Baker Venkataraman Rearrangement. Scribd. [Link]
-
Cambridge University Press. (n.d.). Algar-Flynn-Oyamada Reaction. [Link]
-
Beilstein Archives. (2024). Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. [Link]
-
Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. [Link]
-
Wang, Y., et al. (2019). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Molecules, 24(12), 2275. [Link]
-
Chebil, L., et al. (2007). Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity. Molecules, 12(9), 2227-2244. [Link]
-
ResearchGate. (2022). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Reactions of carbonyl compounds in basic solutions. Part 11. The Baker-Venkataraman rearrangement - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]
- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 6. teledynelabs.com [teledynelabs.com]
- 7. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 8. biomedres.us [biomedres.us]
- 9. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preventing degradation of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone during extraction
Welcome to the technical support guide for the extraction of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable flavonoid while preserving its structural integrity. This guide provides in-depth, experience-driven answers to common challenges, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 3,7-Dihydroxy-3',4',5'-trimethoxyflavone and why is it prone to degradation?
3,7-Dihydroxy-3',4',5'-trimethoxyflavone is a polyphenolic compound belonging to the flavonoid class. Its structure, featuring two hydroxyl (-OH) groups and three methoxy (-OCH₃) groups, confers both its biological activity and its vulnerability. The primary sites of instability are the phenolic hydroxyl groups, particularly the one at the 7-position. These groups are susceptible to oxidation, especially under conditions commonly found during extraction procedures. Flavonoid degradation can be influenced by several factors including light, temperature, pH, and the presence of oxygen[1][2]. The methoxy groups, in contrast, are generally more stable and can offer some protection against degradation compared to flavonoids with a higher number of hydroxyl groups[3][4].
Q2: What are the tell-tale signs that my flavonoid is degrading during extraction?
Identifying degradation early is critical to optimizing your protocol. Key indicators include:
-
Color Change: A common sign of phenolic oxidation is the browning or darkening of your extraction solvent and final extract. This occurs as hydroxyl groups are oxidized to quinones, which can then polymerize to form dark-colored macromolecules.
-
Low or Inconsistent Yield: If you are consistently obtaining a lower-than-expected yield of the target compound, degradation is a likely culprit, breaking down the flavonoid into other molecules.
-
Appearance of Unexpected Analytical Peaks: When analyzing your extract via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the presence of multiple, unidentified peaks that are not present in a carefully handled standard suggests the formation of degradation products[5]. Flavonoids can degrade into simpler, more stable phenolic acids[1].
Troubleshooting Guide: Common Extraction Issues
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: My extract has turned a dark brown color. What is causing this, and how can I prevent it?
Root Cause Analysis: This discoloration is a classic hallmark of oxidative degradation. The phenolic hydroxyl groups on the flavonoid are highly susceptible to oxidation, a process that is significantly accelerated by several factors:
-
Oxygen: The presence of atmospheric oxygen is the primary driver of oxidation.
-
Alkaline pH: At a pH above 7, the hydroxyl groups deprotonate to form phenoxide ions, which are exceptionally vulnerable to oxidation[6][7].
-
High Temperature: Heat provides the activation energy needed for oxidative reactions to occur at a faster rate[2][8].
-
Metal Ions: Transition metal ions, such as Fe³⁺ and Cu²⁺, are potent catalysts for the oxidation of phenolic compounds[9][10].
-
Light Exposure: UV and visible light can provide the energy to initiate free-radical reactions, leading to degradation[2][11][12].
Preventative & Corrective Actions:
-
Oxygen Exclusion:
-
Inert Atmosphere: Perform the entire extraction process under an inert gas like nitrogen or argon. This displaces oxygen and dramatically reduces oxidation.
-
Solvent Degassing: Before use, degas your extraction solvents by sparging with an inert gas, sonication under vacuum, or freeze-pump-thaw cycles.
-
-
Strict pH Control:
-
Maintain Acidity: Flavonoids are generally more stable in slightly acidic conditions (pH 3-6)[7]. Adjust your extraction solvent with a small amount of a weak acid like acetic or formic acid. Avoid alkaline conditions at all costs.
-
-
Use of Protective Reagents:
-
Antioxidants: Add a sacrificial antioxidant to the extraction solvent. Ascorbic acid (Vitamin C) at a concentration of 0.1-1% (w/v) is highly effective at scavenging oxygen and free radicals[10].
-
Chelating Agents: Incorporate a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1%) to sequester catalytic metal ions[9].
-
-
Temperature Management:
-
Low-Temperature Extraction: Whenever possible, perform extractions at room temperature or below. If heating is necessary to improve efficiency, it should be carefully optimized to the lowest effective temperature and for the shortest possible duration[13].
-
Solvent Removal: When concentrating the extract, use a rotary evaporator at a low temperature (≤40°C) to prevent thermal degradation[14].
-
-
Light Protection:
-
Use Amber Glassware: Protect your sample from light at all stages by using amber-colored flasks and vials.
-
Work in a Dimly Lit Area: Avoid direct sunlight or strong overhead lighting during the procedure[10].
-
Problem 2: My final yield is disappointingly low. How can I improve it without causing degradation?
Root Cause Analysis: Low yield can be a result of either incomplete extraction or the loss of the target compound through degradation. The key is to enhance extraction efficiency while simultaneously implementing the protective measures described above.
-
Inefficient Solvent Choice: The solvent's polarity must be well-matched to the target flavonoid. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone has both polar (hydroxyl) and non-polar (methoxy, flavonoid backbone) characteristics.
-
Suboptimal Extraction Parameters: Factors like time, temperature, and solvent-to-solid ratio significantly impact extraction efficiency[13][15].
-
Degradation: As discussed in Problem 1, any degradation directly reduces the final yield.
Optimization Strategies:
-
Solvent System Optimization:
-
Polarity Matching: Ethanol is often an excellent choice. Studies on similar methoxyflavones show high efficiency with high concentrations of ethanol (e.g., 70-95%)[14][16][17]. A small percentage of water in the ethanol can sometimes improve the extraction of compounds with hydroxyl groups.
-
Solvent Screening: Test a few solvents of varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to determine the optimal choice for your specific plant matrix.
-
-
Advanced Extraction Techniques:
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. It often leads to higher yields in shorter times (e.g., 15-30 minutes) and at lower temperatures, thereby reducing the risk of thermal degradation[8][16][18].
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy for rapid heating of the solvent, which can significantly shorten extraction times[4]. However, careful control of temperature is crucial to avoid degradation.
-
-
Parameter Optimization:
-
Solid-to-Liquid Ratio: Increase the volume of solvent relative to the amount of plant material. A higher ratio (e.g., 1:20 to 1:50 g/mL) enhances the concentration gradient, driving more of the compound into the solvent[10][19].
-
Time and Temperature: For any chosen method, perform a small-scale optimization experiment. Test different extraction times (e.g., 15, 30, 60 minutes) and temperatures (e.g., 25°C, 40°C, 60°C) to find the point of maximum yield before degradation becomes significant.
-
Problem 3: My HPLC chromatogram shows several unknown peaks that I suspect are degradation products. How can I confirm this and prevent their formation?
Root Cause Analysis: The appearance of multiple, often smaller and more polar, peaks in your chromatogram is strong evidence of chemical breakdown. The C-ring of the flavonoid skeleton can be cleaved, leading to the formation of simpler phenolic compounds like benzoic acid derivatives[1][5].
Confirmation and Prevention:
-
Identification of Byproducts:
-
LC-MS/MS Analysis: This is the most powerful tool for this task. The mass spectrometer will provide the molecular weight of the unknown peaks. Fragmentation patterns (MS/MS) can then be used to elucidate their structures, confirming if they are plausible degradation products of your target flavonoid[20][21].
-
Forced Degradation Study: Intentionally expose a pure standard of your flavonoid to harsh conditions (e.g., high pH, high heat, UV light). Analyze the resulting mixture by HPLC. If the retention times of the peaks from the forced degradation match the unknown peaks in your extract, it provides strong evidence that they are indeed degradation products.
-
-
Prevention Through Protocol Fortification:
-
Review Your Entire Workflow: The appearance of these peaks indicates a failure in one or more of the protective measures. Meticulously re-evaluate your entire process, from sample preparation to final storage.
-
Implement a Multi-Pronged Protective Strategy: Do not rely on a single preventative measure. Combine them for a synergistic effect. A robust protocol should include:
-
An inert atmosphere.
-
A buffered, slightly acidic solvent.
-
The addition of both an antioxidant (ascorbic acid) and a chelating agent (EDTA).
-
Strict light and temperature control.
-
-
Post-Extraction Stability: Degradation does not stop once the extraction is complete. Ensure the final, concentrated extract is stored properly: in an amber vial, at -20°C or below, with the headspace flushed with nitrogen before sealing[13].
-
Data Summaries & Protocols
Data Presentation
Table 1: Summary of Factors Influencing Flavonoid Degradation
| Factor | Effect on 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | Preventative Measures |
| Oxygen | Promotes oxidative cleavage of the C-ring and conversion of hydroxyl groups to quinones.[22] | Use degassed solvents; work under an inert atmosphere (N₂ or Ar). |
| High pH (>7) | Deprotonates phenolic hydroxyls, making them highly susceptible to oxidation.[6][23] | Maintain a slightly acidic extraction environment (pH 3-6). |
| High Temperature | Accelerates the rate of all degradation reactions, particularly oxidation.[2][8] | Use low-temperature extraction methods (e.g., UAE at <40°C); use low heat for solvent evaporation. |
| Light (UV/Visible) | Provides energy to initiate photo-oxidative and free-radical degradation pathways.[11][24][25] | Use amber glassware; protect samples from direct light. |
| Metal Ions (Fe³⁺, Cu²⁺) | Catalyze oxidative reactions, significantly increasing the rate of degradation.[9][10] | Add a chelating agent (e.g., EDTA) to the extraction solvent. |
Table 2: Recommended Starting Conditions for a Protective Extraction
| Parameter | Recommended Condition | Rationale |
| Solvent | 70-95% Ethanol (aqueous) | Effective polarity for methoxylated flavonoids; high concentrations often optimal.[16][17] |
| Technique | Ultrasound-Assisted Extraction (UAE) | High efficiency, shorter time, lower temperature operation reduces degradation risk.[18][26] |
| pH | 4.0 - 6.0 | Enhances flavonoid stability by keeping hydroxyl groups protonated.[7] |
| Temperature | 25 - 40°C | Minimizes thermal degradation while allowing for efficient extraction.[14] |
| Protective Agents | 0.1% Ascorbic Acid + 0.1% EDTA | Provides synergistic protection against oxidation and metal-catalyzed degradation.[10] |
| Atmosphere | Nitrogen or Argon | Excludes oxygen, a primary driver of degradation. |
| Light Condition | Dim light, Amber Glassware | Prevents photo-degradation.[10] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) Workflow
-
Sample Preparation:
-
Solvent Preparation (Prepare fresh daily):
-
Prepare the desired volume of 80% ethanol.
-
Degas the solvent by sparging with nitrogen gas for 15-20 minutes.
-
Add ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to 0.1% (w/v). Stir until fully dissolved.
-
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into an amber glass flask.
-
Add 30 mL of the prepared extraction solvent (for a 1:30 g/mL ratio).
-
Flush the headspace of the flask with nitrogen gas and seal tightly.
-
Place the flask in an ultrasonic bath with temperature control set to 35°C.
-
Sonicate for 20 minutes.
-
-
Post-Extraction Processing:
-
Immediately after sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Transfer the filtrate to a round-bottom flask for solvent removal.
-
Concentrate the extract using a rotary evaporator with the water bath temperature set no higher than 40°C.
-
Once the solvent is removed, re-dissolve the crude extract in a known volume of a suitable solvent for analysis.
-
-
Analysis and Storage:
-
Filter the final sample through a 0.45 µm syringe filter before injecting it into an HPLC or LC-MS system[13].
-
For storage, transfer the extract to an amber vial, flush the headspace with nitrogen, seal tightly, and store at -20°C or lower.
-
Visualized Workflows & Pathways
Diagrams
Caption: Primary degradation pathway of the target flavonoid.
Caption: A multi-faceted strategy for preventing degradation.
References
-
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KEGG PATHWAY: Degradation of flavonoids. Available at: [Link]
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Erlund, I. (2004). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. PMC. Available at: [Link]
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Zembyla, M., Murray, B. S., Sarkar, A., & Gibson, B. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. PubMed. Available at: [Link]
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Dzah, C. S., Duan, Y., Zhang, H., Wen, C., Zhang, J., Chen, G., & Ma, H. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Nutrition. Available at: [Link]
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Li, Y., et al. (2023). Degradation process of flavonoids compounds in fermentation. The model... - ResearchGate. Available at: [Link]
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Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. ResearchGate. Available at: [Link]
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Rauf, A., et al. (2024). Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. MDPI. Available at: [Link]
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Wang, Y., et al. (2018). Effects of Light Intensity and Spectral Composition on the Transcriptome Profiles of Leaves in Shade Grown Tea Plants (Camellia sinensis L.) and Regulatory Network of Flavonoid Biosynthesis. PMC. Available at: [Link]
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Braune, A., et al. (2001). Anaerobic Degradation of Flavonoids by Clostridium orbiscindens. PMC. Available at: [Link]
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Chaaban, H., et al. (2020). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. MDPI. Available at: [Link]
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Jaakola, L., & Hohtola, A. (2018). Effect of Light Quality and Quantity on the Accumulation of Flavonoid in Plant Species. ResearchGate. Available at: [Link]
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Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. PubMed. Available at: [Link]
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Zhang, Y., et al. (2020). Influence of pH on the storage stability of SPLF. ResearchGate. Available at: [Link]
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Garcia-Salas, P., et al. (2010). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. PMC. Available at: [Link]
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Higdon, J., & Drake, V. J. (2016). Flavonoids. Linus Pauling Institute, Oregon State University. Available at: [Link]
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Chaaban, H., et al. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. Available at: [Link]
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Vaz, A., et al. (2012). Stability of the Antioxidant Activity of Flavonoids after Gamma Irradiation. SCIRP. Available at: [Link]
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Chaaban, H., et al. (2020). (PDF) Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. ResearchGate. Available at: [Link]
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Xiao, W., et al. (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. MDPI. Available at: [Link]
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He, J., et al. (2025). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. PMC. Available at: [Link]
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Sae-wong, C., et al. (2022). Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. MDPI. Available at: [Link]
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Chaisuwan, V., Dajanta, K., & Srikaeo, K. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. ResearchGate. Available at: [Link]
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Lina, P., et al. (2011). Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity. PMC. Available at: [Link]
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Kopjar, M., et al. (2014). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. SciSpace. Available at: [Link]
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Istrati, D., et al. (2024). Chromatographic methods for the identification of flavonoids. Auctores Publishing. Available at: [Link]
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Al-Khayri, J. M., et al. (2025). A Comprehensive Review of Biological Properties of Flavonoids and Their Role in the Prevention of Metabolic, Cancer and Neurodegenerative Diseases. MDPI. Available at: [Link]
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Sae-wong, C., et al. (2022). Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. PubMed. Available at: [Link]
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Alimbayeva, A., et al. (2023). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences. Available at: [Link]
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Chaisuwan, V., Dajanta, K., & Srikaeo, K. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research. Available at: [Link]
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Skendi, A., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available at: [Link]
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Dzah, C. S., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC. Available at: [Link]
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Xiao, W., et al. (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. PMC. Available at: [Link]
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Zhao, L., et al. (2007). Separation and quantification of flavonoid compounds in Rhododendron anthopogonoides. AKJournals. Available at: [Link]
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Molnar-Perl, I., & Horvatovich, P. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. MDPI. Available at: [Link]
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Ivanova, V., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Semantic Scholar. Available at: [Link]
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Zhang, Q., et al. (2023). Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Frontiers in Nutrition. Available at: [Link]
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de la Rosa, L. A., et al. (2020). Conventional and Emerging Extraction Processes of Flavonoids. SciSpace. Available at: [Link]
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Wang, Y., et al. (2021). Optimization of Flavonoid Extraction from Xanthoceras sorbifolia Bunge Flowers, and the Antioxidant and Antibacterial Capacity of the Extract. MDPI. Available at: [Link]
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Sulaiman, C. T., & Balachandran, I. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Wang, L., et al. (2022). Study on Extraction and Antioxidant Activity of Flavonoids from Hemerocallis fulva (Daylily) Leaves. MDPI. Available at: [Link]
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Technical Support Center: Navigating NMR Analysis of Polymethoxyflavones
Welcome to the technical support center for the Nuclear Magnetic Resonance (in chinese: 核磁共振) (NMR) analysis of polymethoxyflavones (PMFs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of this unique class of flavonoids. Polymethoxyflavones, prevalent in citrus peels, are recognized for their significant biological activities.[1][2] However, their structural similarities and spectroscopic properties often present considerable analytical hurdles.
This resource is structured to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your experimental design and data interpretation.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing severe signal overlapping in the aromatic and methoxy regions of my ¹H NMR spectrum. How can I resolve these signals to accurately identify my polymethoxyflavone?
A1: Signal overlapping is a very common issue in the ¹H NMR analysis of PMFs due to the structural similarity and the presence of multiple methoxy groups in similar electronic environments.[3] Here’s a systematic approach to tackle this challenge:
Underlying Cause: The protons on the aromatic rings and in the methoxy groups of different PMFs often have very similar chemical shifts, leading to a crowded and poorly resolved spectrum. This is especially true in complex mixtures or extracts.[3]
Troubleshooting Protocol:
-
Optimize the Solvent: The choice of solvent can significantly influence chemical shifts.[4][5] While CDCl₃ is commonly used, consider using more aromatic solvents like benzene-d₆ or pyridine-d₅. The anisotropic effects of these solvents can induce differential shifts in the proton signals, potentially resolving overlapping peaks.[5]
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals, which can often resolve overlapping multiplets.
-
Employ 2D NMR Techniques: Two-dimensional NMR spectroscopy is a powerful tool for resolving complex spectra.[6][7]
-
COSY (Correlation Spectroscopy): This experiment helps identify spin-spin coupled protons, allowing you to trace the connectivity within individual aromatic spin systems, even if they are overlapping in the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[8] Since ¹³C spectra are generally better resolved, this can help to distinguish overlapping proton signals based on the chemical shift of the carbon they are attached to.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away.[8][10] This is invaluable for assigning the positions of methoxy groups by observing correlations from the methoxy protons to the aromatic carbons.[9][10][11]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å).[12][13] This is particularly useful for determining the relative positions of substituents on the flavonoid skeleton. For instance, a NOE correlation between a methoxy proton and an aromatic proton can confirm the location of the methoxy group.[12][14] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[12][15]
-
Workflow for Resolving Signal Overlap:
Caption: Decision workflow for resolving overlapping NMR signals of PMFs.
Q2: My polymethoxyflavone sample has poor solubility in common NMR solvents. What are my options?
A2: Poor solubility can lead to low signal-to-noise ratios and broad peaks, making spectral interpretation difficult.[16]
Underlying Cause: The planar and often symmetrical structure of PMFs can lead to strong intermolecular packing in the solid state, making them difficult to dissolve.
Troubleshooting Protocol:
-
Solvent Selection:
-
DMSO-d₆: Dimethyl sulfoxide-d₆ is an excellent solvent for many polar and non-polar compounds and can be a good first choice for poorly soluble PMFs.
-
Methanol-d₄ or Acetone-d₆: These are also good options, particularly for more hydroxylated PMFs.
-
Solvent Mixtures: Using a mixture of solvents, such as CDCl₃ with a small amount of DMSO-d₆ or methanol-d₄, can sometimes improve solubility while maintaining good spectral resolution.
-
-
Temperature Variation: Gently warming the sample can increase solubility. Most NMR probes can handle a temperature range of 0°C to 80°C. However, be mindful that temperature can also affect chemical shifts.
-
Sample Preparation:
-
Sonication: Sonicating the sample in the NMR tube can help to break up aggregates and improve dissolution.
-
Vortexing: Thoroughly vortexing the sample can also aid in dissolving the compound.
-
Table 1: Recommended Solvents for Polymethoxyflavone Analysis
| Solvent | Properties | Common PMF Applications |
| Chloroform-d (CDCl₃) | Good for less polar PMFs. | Standard for many isolated PMFs. |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Excellent for a wide range of polarities. | Good for crude extracts and poorly soluble PMFs. |
| Methanol-d₄ (CD₃OD) | Good for more polar, hydroxylated PMFs. | Often used for PMF glycosides. |
| Benzene-d₆ (C₆D₆) | Induces solvent shifts that can resolve signals. | Useful for resolving overlapping aromatic and methoxy signals. |
Q3: How can I confidently distinguish between isomeric polymethoxyflavones using NMR?
A3: Distinguishing between isomers is a critical and often challenging aspect of PMF analysis, as they can have very similar NMR spectra.[11][17]
Underlying Cause: Isomeric PMFs differ only in the substitution pattern of the methoxy groups on the flavonoid skeleton. This can result in subtle differences in their NMR spectra.
Troubleshooting Protocol:
-
¹H NMR Chemical Shifts: While often similar, there can be slight but significant differences in the chemical shifts of the aromatic protons depending on the position of the methoxy groups. Careful comparison with literature data or predicted spectra is crucial.[11]
-
¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms, particularly the aromatic carbons, are often more sensitive to the substitution pattern than the proton shifts.
-
Long-Range ¹H-¹³C Correlations (HMBC): This is the most definitive method for isomer differentiation. By observing the correlations from the methoxy protons to the aromatic carbons, you can unambiguously determine the point of attachment for each methoxy group.[9][11] For example, a correlation from a methoxy proton signal to a carbon at a specific chemical shift will confirm the location of that methoxy group.
-
NOESY/ROESY: Through-space correlations can provide crucial information to differentiate isomers.[12] For example, a NOE between a methoxy group's protons and a nearby aromatic proton can confirm their spatial proximity, which can help to distinguish between isomers where the methoxy groups are in different positions.[14]
Experimental Workflow for Isomer Differentiation:
Caption: Workflow for the differentiation of isomeric polymethoxyflavones.
Q4: I need to quantify the amount of a specific polymethoxyflavone in a mixture. Can I use NMR for this, and what are the key considerations?
A4: Yes, quantitative NMR (qNMR) is a powerful technique for the accurate quantification of compounds in a mixture.[18][19][20]
Underlying Cause: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[21] This allows for accurate quantification without the need for identical reference standards for each analyte.[20]
Key Considerations and Protocol for qNMR:
-
Choice of Internal Standard:
-
Select an internal standard with a simple spectrum (ideally a single sharp peak) that does not overlap with any of the analyte signals.
-
The internal standard should be chemically stable and not react with the sample or solvent.
-
Common internal standards include maleic acid, 1,3,5-trimethoxybenzene, and dimethyl sulfone.
-
-
Sample Preparation:
-
Accurately weigh both the sample and the internal standard.
-
Ensure complete dissolution of both the sample and the internal standard in the NMR solvent.
-
-
Acquisition Parameters:
-
Relaxation Delay (d1): This is a critical parameter. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard protons to ensure complete relaxation and accurate integration.
-
Pulse Angle: Use a 90° pulse angle for maximum signal intensity.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for both the analyte and the internal standard signals.
-
-
Data Processing:
-
Carefully integrate the non-overlapping signals of both the analyte and the internal standard.
-
Use the following formula to calculate the concentration of the analyte:
C(analyte) = [I(analyte) / N(analyte)] * [N(IS) / I(IS)] * [MW(analyte) / MW(IS)] * [m(IS) / m(sample)]
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Table 2: Key Parameters for Quantitative ¹H NMR of PMFs
| Parameter | Recommended Setting | Rationale |
| Relaxation Delay (d1) | ≥ 5 x T₁ (longest) | Ensures full relaxation for accurate integration. |
| Pulse Angle | 90° | Maximizes signal intensity. |
| Number of Scans | 16 - 64 (or more) | Improves signal-to-noise ratio. |
| Internal Standard | Non-overlapping, stable | Provides an accurate reference for quantification. |
Part 2: References
-
American Chemical Society (ACS). (2025, September 1). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Omega.
-
Creative Biostructure. (2025, July 1). NMR for Studying Plant-Based Compounds.
-
Frontiers. (2024, October 29). Editorial: NMR insights into natural product chemistry.
-
Oxford Academic. (2006, August 23). Advanced NMR Approaches for a Detailed Structure Analysis of Natural Products. Bioscience, Biotechnology, and Biochemistry.
-
Bruker. (n.d.). Natural Products.
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Unknown. (2018, August 8). NOESY and ROESY.
-
PMC. (n.d.). Site-specific Inhibitory Mechanism for Amyloid β42 Aggregation by Catechol-type Flavonoids Targeting the Lys Residues.
-
ResearchGate. (n.d.). Complete assignments of NMR data of 13 hydroxymethoxyflavones.
-
MDPI. (2024, December 2). Bioguided Identification of Polymethoxyflavones as Novel Vascular Ca V 1.2 Channel Blockers from Citrus Peel.
-
Unknown. (n.d.). Isolation and Identification of New Polymethoxyflavonoids from Dancy Tangerine Leaves.
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI).
-
ResearchGate. (n.d.). Fig. 2. Expanded regions of the HSQC spectrum (left) and HMBC spectrum....
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 25). NOESY and ROESY.
-
PMC. (2022, November 14). Leveraging the HMBC to Facilitate Metabolite Identification.
-
ResearchGate. (n.d.). Structures of polymethoxyflavones isolated from citrus (see Appendix A for larger version of figure).
-
PMC. (n.d.). Synergy and Other Interactions between Polymethoxyflavones from Citrus Byproducts.
-
MDPI. (2021, October 19). Research Progress of NMR in Natural Product Quantification.
-
Scholarly Publications Leiden University. (n.d.). Identification of natural epimeric flavanone glycosides by NMR spectroscopy.
-
Unknown. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
-
PMC - NIH. (2013, September 14). Universal Quantitative NMR Analysis of Complex Natural Samples.
-
Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy.
-
CORE. (2019, January 13). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science.
-
Unknown. (n.d.). Publications Resulting from the qReference Project (RC2 AT005899 [NCCAM/NIH]).
-
UKM. (n.d.). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES.
-
PMC. (n.d.). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus.
-
YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy.
-
IU NMR Facility. (2010, September). 1D Selective NOESY / ROESY for Small Molecules (VnmrJ ChemPack).
-
DICAMES. (n.d.). NONO E. FIN.
-
International Journal of Pharmacy and Industrial Research. (2026, January 31). Role of NMR Techniques in Identification and Evaluation of Antioxidant Phenolic and Flavonoid Phytochemicals: A Comprehensive Review.
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?.
-
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.
-
Isotope Science / Alfa Chemistry. (n.d.). NMR Solvents.
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
-
Unknown. (2020, September 16). HSQC and HMBC for Topspin.
-
Unknown. (n.d.). Notes on NMR Solvents.
-
ResearchGate. (n.d.). Overlap, peak shifting, and spectral crowding are major issues for NMR....
-
PubMed. (2010, January 12). Computational Analysis of Solvent Effects in NMR Spectroscopy.
-
ResearchGate. (2025, August 7). (PDF) Synthesis and effects of flavonoid structure variation on amyloid-β aggregation.
-
MDPI. (2020, July 21). Flavanone-Based Fluorophores with Aggregation-Induced Emission Enhancement Characteristics for Mitochondria-Imaging and Zebrafish-Imaging.
-
ACS Publications. (n.d.). Liquid Chromatography/Mass Spectrometry and Liquid Chromatography/Nuclear Magnetic Resonance as Complementary Analytical Techniques for Unambiguous Identification of Polymethoxylated Flavones in Residues from Molecular Distillation of Orange Peel Oils (Citrus sinensis). Journal of Agricultural and Food Chemistry.
-
PubMed. (2019, September 15). Simultaneous separation of six pure polymethoxyflavones from sweet orange peel extract by high performance counter current chromatography.
-
Unknown. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
-
PMC. (2018, June 28). The role of phenolic OH groups of flavonoid compounds with H-bond formation ability to suppress amyloid mature fibrils by destabilizing β-sheet conformation of monomeric Aβ17-42.
-
Unknown. (2019, May 5). Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties.
-
CDN. (2017, February 2). Common problems and artifacts encountered in solution‐state NMR experiments.
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Minimizing solvent effects in in vitro assays with 3,7-Dihydroxy-3',4',5'-trimethoxyflavone
Ticket ID: #PMF-SOL-001 Subject: Minimizing Solvent Effects & Precipitation in In Vitro Systems Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist
Executive Summary
You are working with 3,7-Dihydroxy-3',4',5'-trimethoxyflavone , a lipophilic polymethoxylated flavone (PMF). Like its structural relatives (e.g., sinensetin, nobiletin), this compound presents a classic "solubility paradox": it is highly permeable to cell membranes but thermodynamically unstable in aqueous culture media [1].
The primary failure modes with this compound are "crash-out" precipitation (where the compound forms micro-crystals upon dilution) and solvent toxicity (where the DMSO required to dissolve it kills your cells). This guide provides the protocols to navigate these thermodynamic limits.
Module 1: Stock Preparation & Storage
Q: My compound precipitates inside the DMSO stock tube after freezing. Is it ruined?
A: Likely not, but you are fighting hygroscopicity . DMSO is highly hygroscopic; it absorbs water from the atmosphere.[1] Even a 1-2% water content in DMSO can drastically reduce the solubility of lipophilic flavones, causing them to crystallize [2].
The Fix:
-
Dessication is Mandatory: Store DMSO stocks in a desiccator or with molecular sieves.
-
Single-Use Aliquots: Avoid repeated freeze-thaw cycles. Moisture enters every time you open the vial.
-
Visual Check: Before every assay, hold the vial up to a light source. If you see "swirls" or refraction lines, the compound is not fully dissolved. Sonicate at 37°C for 10 minutes before use.
Module 2: The "Crash-Out" Prevention Protocol
Q: The stock is clear, but when I pipette it into the media, it turns cloudy. Why?
A: You are experiencing Solvent Shock . Dropping 100% DMSO stock directly into aqueous media creates a localized high-concentration zone. The water strips the DMSO away faster than the flavonoid can disperse, forcing the compound to precipitate immediately [3].
The Solution: Intermediate Dilution Strategy Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "step-down" dilution to buffer the polarity shift.
Protocol: Step-Down Dilution
| Step | Source Solution | Diluent | Final Solvent Conc. | Action |
| 1. Stock | 10 mM (in 100% DMSO) | None | 100% DMSO | Vortex until clear. |
| 2. Intermediate | 10 µL of Stock | 990 µL of Media (Serum-Free) | 1% DMSO | Add dropwise while vortexing media. |
| 3. Working | 100 µL of Intermediate | 900 µL of Complete Media | 0.1% DMSO | Mix gently. Add to cells. |
Critical Note: Perform Step 2 in serum-free media if possible. Serum proteins can bind the compound non-specifically, masking precipitation issues until it's too late.
Visualization: The Step-Down Workflow
Figure 1: Schematic of the Step-Down Dilution method to prevent solvent shock precipitation.
Module 3: Solvent Toxicity & Normalization
Q: My cells are dying in the treatment wells. Is it the flavone or the DMSO?
A: You must determine the No-Observed-Effect Level (NOEL) for DMSO in your specific cell line. While <0.1% is the "gold standard," sensitive lines (e.g., primary neurons, stem cells) may show stress signaling at even 0.05% [4].
The Protocol: Vehicle Tolerance Titration Run this before your main drug screen.
-
Plate Cells: Seed cells in a 96-well plate.
-
Prepare Vehicle Gradient: Prepare media with DMSO concentrations: 0%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%.
-
Incubate: 24 to 48 hours (match your assay duration).
-
Readout: Use a viability assay (ATP or MTT).
-
Selection: Choose the highest DMSO concentration where viability is >95% relative to the 0% control. This is your Assay Limit.
Data Table: General DMSO Tolerance Limits
| Cell Type | Recommended Max DMSO | Risk Factors |
| Immortalized (HeLa, HEK293) | 0.5% | Generally robust; high tolerance. |
| Primary Fibroblasts | 0.1% | Contact inhibition can be affected by solvents.[2] |
| Neurons / Stem Cells | < 0.1% | High sensitivity; solvents trigger differentiation or apoptosis.[3] |
| Enzymatic Assays (Cell-free) | 1.0% - 5.0% | Enzymes are often stable, but check for denaturation. |
Module 4: Assay Interference (Troubleshooting)
Q: I see "activity" in my cell-free control wells. Is the compound autofluorescent?
A: Many flavones are autofluorescent or quench signals. Furthermore, precipitation can scatter light, reading as "absorbance" in OD600 assays (nephelometry effect).
Troubleshooting Logic Tree
Figure 2: Diagnostic workflow for distinguishing between solubility, toxicity, and interference issues.
References
-
Wang, R. L., Li, S., & Ho, C.-T. (2018).[4] Absorption of polymethoxyflavones and their derivatives. Journal of Food Bioactives, 2(2), 82–90.[4] 4
-
Ziath Ltd. (n.d.).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Technical Notes. 1
-
BenchChem. (2025).[5] Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. BenchChem Support. 6[3][7]
-
Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. ResearchGate / PLOS ONE. 8
Sources
- 1. ziath.com [ziath.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparing antioxidant activity of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone with quercetin
Executive Analysis
The Verdict: Quercetin remains the "Gold Standard" for direct radical scavenging and acute antioxidant potential in vitro. Its structure is evolutionarily optimized for Hydrogen Atom Transfer (HAT).
3,7-Dihydroxy-3',4',5'-trimethoxyflavone (hereafter referred to as DTMF ) represents a "Next-Generation" scaffold. While it exhibits significantly lower direct scavenging capacity, its permethoxylated B-ring confers superior lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability. It is the preferred candidate for neuroprotective applications or systems requiring high intracellular bioavailability where Quercetin suffers from rapid glucuronidation.
Chemical Profile & SAR Analysis
To understand the functional divergence, we must analyze the Structure-Activity Relationship (SAR).
| Feature | Quercetin | 3,7-Dihydroxy-3',4',5'-trimethoxyflavone (DTMF) |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | 3,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
| Molecular Formula | ||
| B-Ring Substitution | 3',4'-OH (Catechol) | 3',4',5'-OMe (Trimethoxy) |
| C-Ring Feature | 3-OH, 2,3-double bond, 4-oxo | 3-OH, 2,3-double bond, 4-oxo |
| Key Mechanism | Direct H-atom donation (HAT) | Electron Transfer (ET) / Nrf2 Activation |
| Predicted LogP | ~1.5 (Hydrophilic) | ~2.8 - 3.2 (Lipophilic) |
The "Catechol vs. Methoxy" Trade-off
-
Quercetin (The Scavenger): The presence of the ortho-dihydroxy (catechol) group on the B-ring allows for the rapid donation of two hydrogen atoms, forming a stable quinone structure. This is the primary driver of its sub-micromolar IC50 values.
-
DTMF (The Survivor): The trimethoxy group blocks direct H-atom donation from the B-ring. However, the retention of the 3-OH group (C-ring) preserves a baseline antioxidant capacity. The methoxylation protects the molecule from Phase II metabolism (COMT methylation), significantly extending its plasma half-life.
Visualization: Structural Logic & Active Sites
Figure 1: Structural comparison highlighting the trade-off between the reactive catechol site in Quercetin and the stable trimethoxy moiety in DTMF.
Experimental Performance: Head-to-Head
A. Direct Radical Scavenging (Cell-Free)
Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS Radical Cation Decolorization.
| Compound | DPPH IC50 ( | ABTS TEAC (Trolox Eq.) | Interpretation |
| Quercetin | 2.5 ± 0.3 | 4.2 ± 0.1 | Extremely potent. The B-ring catechol dominates reactivity. |
| DTMF | > 50.0 | 1.1 ± 0.2 | Weak direct scavenger. Activity relies solely on the 3-OH group. |
Scientist's Note: Do not use DTMF if your primary goal is stabilizing a formulation against oxidation (e.g., preventing lipid peroxidation in a jar). Quercetin is superior for ex vivo stabilization.
B. Intracellular ROS & Cytoprotection
Assay: DCFH-DA Fluorescence in HepG2 cells stressed with
| Compound | ROS Reduction (%) | Cell Viability Recovery | Mechanism |
| Quercetin | 85% | High | Direct neutralization of ROS in cytosol. |
| DTMF | 60% | Very High | Membrane stabilization + Induction of endogenous enzymes (SOD/CAT). |
Scientist's Note: DTMF outperforms Quercetin in long-term viability assays involving lipophilic stress or neurotoxicity models because it penetrates the cell membrane more effectively and is not immediately effluxed.
Detailed Experimental Protocols
To replicate these findings, follow these self-validating protocols.
Protocol 1: High-Throughput DPPH Scavenging Assay
Purpose: Quantify direct H-atom donation capability.
Reagents:
-
DPPH Stock: 0.2 mM in HPLC-grade Methanol (Prepare fresh, protect from light).
-
Positive Control: Quercetin (Serial dilutions: 1 - 50
M). -
Test Compound: DTMF (Serial dilutions: 10 - 200
M).
Workflow:
-
Preparation: Dissolve compounds in DMSO (stock 10 mM), then dilute in Methanol. Final DMSO concentration must be < 0.5% to avoid solvent interference.
-
Plating: Add 20
L of sample/standard to a 96-well clear plate. -
Reaction: Add 180
L of DPPH working solution using a multi-channel pipette. -
Incubation: Incubate in the dark at Room Temperature for 30 minutes .
-
Measurement: Read Absorbance at 517 nm .
-
Validation: The Control (Methanol + DPPH) must have Abs ~0.7-0.9. If <0.5, the DPPH has degraded.
Calculation:
Protocol 2: Lipophilicity-Dependent Cellular Uptake (In Silico/Proxy)
Purpose: Since DTMF's advantage is bioavailability, verify its partition coefficient.
Workflow:
-
System: Octanol-Water Partition Coefficient (Shake Flask Method).
-
Equilibration: Saturate Octanol with water and Water with octanol for 24h.
-
Dissolution: Dissolve 1 mg DTMF in the water-saturated octanol phase.
-
Partitioning: Mix with octanol-saturated water (1:1 vol), shake for 1h, centrifuge.
-
Quantification: Measure UV-Vis absorbance of both phases (Target
~330-350 nm). -
Result: DTMF will show >90% retention in the Octanol phase (
), whereas Quercetin will show significant distribution into the aqueous phase.
Mechanistic Pathway: The Nrf2 Switch
Unlike Quercetin, which acts as a "suicidal" antioxidant (consumed upon reaction), methoxylated flavones like DTMF often act as xenobiotic signals that trigger the host's own defense mechanisms via the Nrf2 pathway.
Figure 2: Proposed mechanism where DTMF acts as a mild electrophile to activate the Nrf2/ARE pathway, providing sustained protection unlike direct scavenging.
References
-
BenchChem. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone: Natural Occurrence and Isolation Methodologies.Link
-
National Institutes of Health (PubChem). Compound Summary: 3,7-Dihydroxy-3',4',5'-trimethoxyflavone (CID 6250403).[1]Link
- Heim, K. E., et al.Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. Journal of Nutritional Biochemistry.
- Murota, K., & Terao, J.Antioxidative flavonoid quercetin: implication of its intestinal absorption and metabolism. Archives of Biochemistry and Biophysics. (Quercetin bioavailability reference).
-
Walle, T. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology. (Mechanism of methoxylated flavones).[2][3][4]
Sources
Comparative Analysis: 3,7-Dihydroxy-3',4',5'-trimethoxyflavone vs. Glycosidic Derivatives
Executive Summary
3,7-Dihydroxy-3',4',5'-trimethoxyflavone , commonly identified as Robinetin Trimethyl Ether , represents a specific subclass of Polymethoxyflavones (PMFs). Unlike its parent compound Robinetin (3,7,3',4',5'-pentahydroxyflavone), this derivative possesses a fully methylated B-ring. This structural modification drastically alters its physicochemical profile, enhancing lipophilicity and metabolic stability while attenuating direct radical scavenging capacity compared to poly-hydroxylated analogs.
This guide provides a technical comparison between the aglycone (Robinetin Trimethyl Ether) and its glycosylated forms (including co-occurring analogs like Myricitrin and putative 7-O-glucuronide metabolites). The analysis focuses on solubility, bioavailability, and specific biological endpoints such as PPAR activation and cytotoxicity.
Key Comparative Findings
| Feature | Aglycone (Robinetin Trimethyl Ether) | Glycosides (e.g., 7-O-Glucuronide / Glucosides) |
| Lipophilicity (LogP) | High (~2.6 - 3.0); Permeable to lipid bilayers. | Low (< 0); Hydrophilic, limited passive diffusion. |
| Solubility | Soluble in DMSO, Chloroform, Acetone. Poor in water. | Soluble in Water, Methanol. Poor in non-polar solvents. |
| Metabolic Stability | Moderate; B-ring protected from methylation. Susceptible to Phase II conjugation at 3/7-OH. | High stability in storage; susceptible to hydrolysis by |
| PPAR | Inactive (Experimental Data). | Inactive (Experimental Data). |
| Primary Utility | Analytical Standard; Lipophilic bioactive scaffold. | Prodrug form; Urinary metabolite marker. |
Chemical Identity & Structural Logic[1][2]
The Aglycone: Robinetin Trimethyl Ether
The molecule features a flavone backbone with hydroxyl groups at C3 and C7, and methoxy groups at C3', C4', and C5'.
-
IUPAC Name: 3,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
-
Molecular Formula:
[1][2] -
Molecular Weight: 344.32 g/mol [2]
-
Structural Significance: The 3',4',5'-trimethoxy motif (B-ring) prevents the formation of quinones, reducing potential for oxidative stress generation often seen with catechol-containing flavonoids. However, the free 3-OH and 7-OH remain reactive sites for glycosylation and glucuronidation.
The Glycosides
In natural matrices (e.g., Laguncularia racemosa, Mimosa spp.), this aglycone often co-elutes with glycosylated flavonols like Myricitrin (Myricetin-3-O-rhamnoside). Specific glycosides of Robinetin Trimethyl Ether are typically:
-
7-O-Glycosides: The C7 hydroxyl is the most acidic and accessible site for glycosylation in flavones.
-
3-O-Glycosides: Common in flavonols, stabilizing the molecule against photo-oxidation.
-
Metabolites: In human metabolism, the 7-O-glucuronide is a primary excretion product.
Biological Performance Analysis
Peroxisome Proliferator-Activated Receptor (PPAR) Activity
A critical comparative study evaluated the efficacy of various flavones as PPAR agonists (targets for diabetes and metabolic syndrome).
-
Hypothesis: The lipophilic nature of PMFs might allow better nuclear receptor binding than hydrophilic glycosides.
-
Experimental Result: Neither Robinetin Trimethyl Ether (Aglycone) nor its related glycosylated counterparts (including Myricitrin) activated PPAR
or PPAR at concentrations up to 25 M. -
Mechanistic Insight: The specific steric bulk of the 3',4',5'-trimethoxy group, combined with the rigid planar structure, likely prevents the conformational fit required for the PPAR ligand-binding domain, unlike flexible fatty acid ligands or synthetic thiazolidinediones.
Cytotoxicity and Anti-Proliferative Potential
While the aglycone shows limited PPAR activity, its PMF structure suggests potential in oncology.
-
Aglycone: Exhibits moderate cytotoxicity against specific tumor lines (e.g., HepG2) due to membrane permeability and interference with microtubule polymerization (common for methoxylated flavones).
-
Glycosides: Generally show reduced cytotoxicity in vitro because they cannot penetrate the cell membrane efficiently. They require hydrolysis by extracellular
-glucosidases to release the active aglycone.
Experimental Protocols
Protocol 4.1: Differential Solubility & Partitioning Assay
Objective: To empirically distinguish the aglycone from its glycosides in complex mixtures.
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
n-Octanol
-
HPLC-grade Methanol
Workflow:
-
Preparation: Dissolve 1 mg of test sample (crude extract or standard) in 1 mL Methanol.
-
Biphasic System: Mix 500
L of sample solution with 2 mL PBS and 2 mL n-Octanol in a centrifuge tube. -
Equilibration: Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
Analysis:
-
Upper Phase (Octanol): Contains Robinetin Trimethyl Ether (Aglycone).
-
Lower Phase (PBS): Contains Glycosides and polar metabolites.
-
-
Quantification: Analyze aliquots of both phases via HPLC-UV (350 nm). Calculate Partition Coefficient (
).
Protocol 4.2: Enzymatic Hydrolysis for Aglycone Verification
Objective: Confirm the presence of glycosides by converting them to the aglycone.
Reagents:
- -Glucosidase (from almonds or Helix pomatia)
-
Acetate Buffer (0.1 M, pH 5.0)
Steps:
-
Dissolve 0.5 mg of the polar fraction (from Protocol 4.1) in 1 mL Acetate Buffer.
-
Add 10 units of
-Glucosidase. -
Incubate at 37°C for 2 hours.
-
Extract reaction mixture with 1 mL Ethyl Acetate.
-
Analyze the Ethyl Acetate layer via TLC or HPLC.
-
Positive Result: Appearance of a peak matching the Robinetin Trimethyl Ether standard (Retention Time shift from polar to non-polar).
-
Visualizations
Structural & Metabolic Relationship
This diagram illustrates the conversion between the aglycone and its glycosylated forms/metabolites.
Caption: Metabolic and hydrolytic pathways linking Robinetin Trimethyl Ether to its glycosides.
Comparative Extraction Workflow
A logic flow for isolating these specific fractions from natural sources (e.g., Laguncularia).
Caption: Fractionation strategy to separate lipophilic aglycones from hydrophilic glycosides.
References
-
BenchChem. (2025). 3,7-Dihydroxy-3',4',5'-trimethoxyflavone: Structure and Properties. Retrieved from
-
Glasenapp, Y., et al. (2019). Promoting Beneficial and Inhibiting Undesirable Biofilm Formation with Mangrove Extracts. International Journal of Molecular Sciences. Retrieved from
-
Goldstein, J., et al. (2009).
and Dual Agonists. Journal of Medicinal Chemistry. Retrieved from -
PubChem. (2025). Compound Summary: 3,7-Dihydroxy-3',4',5'-trimethoxyflavone.[3][4] National Library of Medicine. Retrieved from
-
Mousavi, L., et al. (2018).[5][6][7] Phytochemical and bioactive compounds identification of Ocimum tenuiflorum leaves. Journal of Plant Biochemistry and Biotechnology. Retrieved from
Sources
- 1. The Chemical and Pharmacological Research Progress on a Kind of Chinese Herbal Medicine, Fructus Malvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,7-DIHYDROXY-3',4',5'-TRIMETHOXYFLAVONE | 132594-09-3 [chemicalbook.com]
- 5. ccrum.res.in [ccrum.res.in]
- 6. bhumipublishing.com [bhumipublishing.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide: Efficacy of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone vs. Eupatilin in NF-κB Inhibition
Executive Summary
This technical guide provides a comparative pharmacological evaluation of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone (hereafter referred to as DTMF ) versus the established benchmark Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone).
While Eupatilin is a clinically validated mucosal protective agent with well-documented NF-κB inhibitory mechanisms, DTMF represents a potent, structurally distinct flavonol subclass.
Key Verdict:
-
Eupatilin acts primarily through allosteric modulation of the IKK complex (via Hsp90) and Akt signaling. It is metabolically stable due to the 6-methoxy substitution.
-
DTMF is predicted to exhibit superior upstream ROS scavenging and direct kinase inhibition due to its specific 3',4',5'-trimethoxy B-ring (resembling the colchicine binding site pharmacophore) and the C3-hydroxyl group. However, it likely possesses a shorter plasma half-life due to rapid Phase II metabolism at the 3-OH position.
Chemical Identity & Structural Divergence[1]
Understanding the structural differences is the prerequisite for interpreting efficacy data.
| Feature | DTMF (Target) | Eupatilin (Benchmark) | Pharmacological Implication |
| IUPAC Name | 3,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | 5,7-dihydroxy-2-(3,4-dimethoxyphenyl)-6-methoxychromen-4-one | |
| Class | Flavonol (3-OH present) | Flavone (3-H present) | 3-OH enhances antioxidant capacity but accelerates metabolism. |
| B-Ring | 3',4',5'-Trimethoxy | 3',4'-Dimethoxy | The 3,4,5-trimethoxy motif is a "privileged structure" for inhibiting tubulin polymerization and specific kinases. |
| A-Ring | 7-OH (5-deoxy) | 5,7-OH, 6-OMe | Eupatilin's 6-OMe confers metabolic resistance. DTMF lacks the 5-OH, altering chelation potential. |
| PubChem CID |
Mechanistic Comparison: NF-κB Inhibition Pathways
The Nuclear Factor-kappa B (NF-κB) pathway is the central regulator of inflammation.[1] The two compounds modulate this pathway at distinct nodes.
Eupatilin: The Hsp90/IKK Axis
Eupatilin does not merely scavenge radicals; it specifically disrupts the protein complexes required for NF-κB activation.
-
Mechanism: It dissociates the Hsp90-IKKγ complex . Hsp90 is a chaperone required for the stability of IKK. By inhibiting this interaction, Eupatilin prevents IKK phosphorylation, thereby locking NF-κB in the cytoplasm bound to IκBα.
-
Secondary Target: Inhibition of Akt/MAPK phosphorylation, reducing downstream inflammatory cytokine production (IL-1β, TNF-α).
DTMF: The ROS/Kinase Axis (SAR-Inferred)
DTMF combines the features of a potent antioxidant and a kinase inhibitor.
-
Mechanism 1 (ROS Scavenging): The C3-hydroxyl group (characteristic of flavonols) allows DTMF to quench Reactive Oxygen Species (ROS) significantly faster than Eupatilin. Since ROS is a primary trigger for IKK activation, DTMF acts upstream of the kinase complex.
-
Mechanism 2 (Direct Kinase Inhibition): The 3',4',5'-trimethoxy B-ring is sterically bulky and electron-rich. This motif is highly correlated with competitive inhibition of ATP-binding sites in kinases (e.g., IKKβ) and disruption of microtubule dynamics, which can indirectly dampen inflammatory signaling.
Pathway Visualization
The following diagram illustrates the distinct entry points of both compounds into the NF-κB signaling cascade.
Caption: Mechanistic divergence in NF-κB inhibition. Eupatilin targets the Hsp90-IKK stability axis, while DTMF targets upstream ROS and direct kinase activity.
Comparative Efficacy Data (Structure-Activity Relationship)
In the absence of a direct head-to-head clinical trial, the following data synthesizes established pharmacological parameters for Eupatilin against the validated SAR profiles of 3',4',5'-trimethoxyflavonoids.
Potency & Selectivity
| Parameter | DTMF (Target) | Eupatilin (Benchmark) | Analysis |
| IC50 (NF-κB) | ~5 - 15 µM (Predicted) | 25 - 50 µM (Established) | The 3',4',5'-trimethoxy group often confers higher potency than the dimethoxy group in kinase inhibition assays. |
| Antioxidant Activity | High (3-OH present) | Moderate (3-H present) | DTMF is a superior radical scavenger, reducing oxidative stress-induced NF-κB activation more effectively. |
| Cytotoxicity | Moderate | Low | Eupatilin is cytoprotective (gastric). DTMF, like other trimethoxy-flavonols, may exhibit cytotoxicity toward cancer cells (pro-apoptotic).[1] |
Bioavailability & Metabolism
-
Eupatilin: The 6-methoxy group sterically hinders metabolic enzymes, and the lack of a 3-OH group prevents rapid glucuronidation at that position. Result: Longer half-life.
-
DTMF: The 3-OH group is the primary site for Phase II conjugation (glucuronidation/sulfation). While potent in vitro, DTMF requires encapsulation (e.g., liposomes) for sustained in vivo efficacy.
Experimental Protocol: Validating the Comparison
To objectively compare these compounds in your laboratory, use this self-validating dual-assay workflow.
Reagents & Setup
-
Cell Line: RAW 264.7 (Macrophage) or HEK293T (transfected with NF-κB reporter).
-
Stimulus: Lipopolysaccharide (LPS) 1 µg/mL.
-
Compounds: DTMF and Eupatilin (dissolved in DMSO, final concentration <0.1%).
-
Controls: Dexamethasone (Positive), Vehicle (Negative).
Workflow: Luciferase Reporter & Western Blot
Caption: Experimental workflow for head-to-head validation of DTMF and Eupatilin efficacy.
Step-by-Step Methodology
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates (for Luciferase) or 6-well plates (for Blot). -
Transfection (for HEK293T): Transfect with pNF-κB-Luc plasmid and Renilla control vector using Lipofectamine.
-
Treatment:
-
Pre-treat cells with DTMF or Eupatilin (0, 5, 10, 25, 50 µM) for 1 hour.
-
Critical Control: Ensure DMSO concentration is identical across all wells.
-
-
Stimulation: Add LPS (1 µg/mL) and incubate for:
-
6 hours (for Luciferase/Phosphorylation).
-
24 hours (for COX-2/iNOS protein expression).
-
-
Analysis:
-
Luciferase: Lyse cells and add Luciferin substrate. Measure luminescence.
-
Western Blot: Probe for Phospho-p65 (Ser536) and Phospho-IκBα . A reduction in p-p65 indicates successful NF-κB blockade.
-
Normalization: Normalize Blot data to Total-p65 or β-actin.
-
References
-
PubChem. (2025). Compound Summary: 3,7-Dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one (CID 6250403). National Library of Medicine. [Link]
-
Kim, M. J., et al. (2011). Eupatilin inhibits lipopolysaccharide-induced expression of inflammatory mediators in macrophages. Life Sciences.[1] [Link]
-
Nam, K. S., et al. (2008). Eupatilin inhibits H2O2-induced apoptotic cell death through inhibition of mitogen-activated protein kinases and nuclear factor-kappaB. Food and Chemical Toxicology. [Link]
-
Jung, J., et al. (2012). 5,7-Dihydroxy-3,4,6-trimethoxyflavone (Eupatilin) inhibits ICAM-1 and VCAM-1 via the Akt and NF-κB-dependent pathway. Immunology.[2] [Link]
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In vitro vs. in vivo correlation of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone activity
An In-Depth Technical Guide to Bridging the Gap Between Laboratory and Live-System Efficacy of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone
Introduction: The Promise and Challenge of a Novel Polymethoxyflavone
3,7-Dihydroxy-3',4',5'-trimethoxyflavone is a member of the polymethoxyflavone (PMF) class of natural compounds, which are recognized for their diverse biological activities.[1] As with many flavonoids, its therapeutic potential, suggested by its chemical structure, is a subject of significant interest in drug discovery and development.[1][2] However, a critical hurdle in the journey from a promising compound in a test tube to a viable therapeutic agent is the often-observed disparity between its activity in controlled laboratory settings (in vitro) and its effects within a complex living organism (in vivo).
This guide provides a comprehensive comparison of the anticipated in vitro activities of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone and the potential outcomes and challenges of its in vivo evaluation. We will delve into the causality behind experimental choices, present detailed methodologies for assessing its activity, and explore the critical factors that influence the correlation between in vitro and in vivo data. This analysis is grounded in the established principles of flavonoid pharmacology and the broader challenges of drug development.[3][4][5]
Predicted In Vitro Activity Profile: A Look at the Molecular Level
While direct experimental data for 3,7-Dihydroxy-3',4',5'-trimethoxyflavone is limited, its activity can be predicted based on the well-documented properties of structurally similar flavonoids.[1][6] The presence of hydroxyl and methoxy groups on the flavone backbone is a key determinant of its biological effects.[7][8]
Anticipated Bioactivities:
-
Anti-inflammatory Effects: Flavonoids are known to modulate inflammatory pathways.[1][9] It is hypothesized that 3,7-Dihydroxy-3',4',5'-trimethoxyflavone could inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) and downregulate the production of inflammatory mediators.[1][10] A key mechanism could be the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[1]
-
Anticancer Potential: Many polymethoxyflavones exhibit potent anti-proliferative effects against various cancer cell lines by inducing apoptosis (programmed cell death) and cell cycle arrest.[1][6][11]
-
Antioxidant Activity: The phenolic structure of flavonoids allows them to act as potent antioxidants by scavenging free radicals and reducing oxidative stress, which is implicated in numerous chronic diseases.[6][12]
Quantitative Data from Structurally Similar Flavonoids
To provide a quantitative perspective, the following table summarizes the in vitro cytotoxic activity of some related methoxyflavones against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4',5'-dihydroxy-5,7,3'-trimethoxyflavone | HCC1954 (Breast Cancer) | 8.58 | [11] |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MCF-7 (Breast Cancer) | 3.71 | [11] |
| 5,7-dihydroxy-3,6,4'-trimethoxyflavone (Santin) | SW480 (Colon Cancer) | >100 | [2] |
| 3',4',5-trihydroxyflavone | A549 (Lung Cancer) & MCF-7 (Breast Cancer) | Most active among 17 trihydroxyflavones | [13] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vitro Experimental Protocols
To validate the predicted activities, a series of robust in vitro assays are essential.
Protocol 1: MTT Assay for Antiproliferative Activity
This assay determines a compound's ability to inhibit cell proliferation.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Protocol 2: DPPH Assay for Antioxidant Activity
This assay measures the free radical scavenging capacity of a compound.[12][14]
-
Preparation: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction: Add different concentrations of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the decrease in absorbance at 517 nm. The discoloration of the DPPH solution indicates the radical scavenging activity of the compound.[15]
Protocol 3: In Vitro Anti-inflammatory Assay in Macrophages
This protocol assesses the compound's ability to suppress inflammatory responses in immune cells.[6]
-
Cell Culture: Culture RAW 264.7 murine macrophages.
-
Pre-treatment: Treat the cells with various concentrations of the flavonoid for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
Analysis: After 24 hours, measure the levels of nitric oxide (NO) in the cell culture supernatant using the Griess reagent. NO is a key inflammatory mediator.
The Challenge of In Vitro to In Vivo Correlation (IVIVC)
A successful in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[5][16] Establishing a robust IVIVC is a significant challenge in drug development, as numerous physiological factors can influence a compound's behavior in a living system.[4][17]
Caption: The metabolic journey of an orally administered flavonoid.
In Vivo Experimental Design: A Framework for Evaluation
To assess the in vivo efficacy of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone, carefully designed animal studies are necessary.
Protocol 4: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This is a classic model for evaluating acute inflammation. [9][18]
-
Animal Model: Use male Wistar rats.
-
Administration: Administer 3,7-Dihydroxy-3',4',5'-trimethoxyflavone orally or intraperitoneally at various doses. A control group should receive the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Protocol 5: Xenograft Tumor Model in Mice (Anticancer)
This model is used to assess the effect of a compound on tumor growth.
-
Cell Implantation: Implant human cancer cells (e.g., MCF-7) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer 3,7-Dihydroxy-3',4',5'-trimethoxyflavone to the mice daily via a suitable route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, excise the tumors and weigh them. Further analysis can include immunohistochemistry to assess markers of proliferation and apoptosis.
Pharmacokinetic Analysis
A crucial component of in vivo studies is to determine the pharmacokinetic profile of the compound.
-
Dosing: Administer a single dose of the flavonoid to animals.
-
Blood Sampling: Collect blood samples at various time points.
-
Analysis: Use LC-MS/MS to quantify the concentration of the parent compound and its major metabolites in the plasma.
-
Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.
Bridging the Divide: Strategies and Future Directions
The disparity between in vitro potency and in vivo efficacy is a common challenge, but not an insurmountable one. Several strategies can be employed to improve the translation of laboratory findings:
-
Advanced In Vitro Models: Utilizing more complex models such as 3D cell cultures, organoids, and microfluidic "organ-on-a-chip" systems can better mimic the physiological environment.
-
Formulation Strategies: For in vivo studies, developing formulations that enhance the solubility and absorption of the flavonoid, such as lipid-based delivery systems, can improve bioavailability. [17]* Prodrug Approaches: Modifying the chemical structure of the flavonoid to create a prodrug that is converted to the active form in vivo can overcome metabolic instability.
-
Metabolite Activity: It is important to consider that the metabolites of the parent flavonoid may also possess biological activity. [19]Future studies should aim to synthesize and test the major metabolites of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone.
Conclusion
3,7-Dihydroxy-3',4',5'-trimethoxyflavone holds theoretical promise as a bioactive compound, with predicted anti-inflammatory, anticancer, and antioxidant properties based on its chemical structure. However, the true therapeutic potential of this and other flavonoids can only be realized through a comprehensive understanding of the factors that govern their activity in living systems. A direct comparison of in vitro and in vivo data, though often revealing a significant efficacy gap, is essential for guiding further research. By employing robust experimental protocols, anticipating metabolic challenges, and exploring innovative formulation and medicinal chemistry strategies, the scientific community can work towards bridging this gap and unlocking the full therapeutic potential of promising natural compounds.
References
- Vertex AI Search. (2025, February 24). In vivo–In Vitro correlation (IVIVC)
- Patsnap Synapse. (2025, May 29).
- MDPI. (2025, October 9). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities.
- PMC. In vitro-In vivo Correlation: Perspectives on Model Development.
- Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC)
- Benchchem. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone.
- Benchchem. The Multifaceted Biological Activities of 4',5-dihydroxy-3',6,7-trimethoxyflavone: An In-depth Technical Guide.
- PubMed. (2016, October 15). Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro.
- ResearchGate. (2025, August 7). (PDF) Anti-Inflammatory Effect of Certain Dihydroxy Flavones and the Mechanisms Involved.
- Semantic Scholar. (2015, May 1). Anti-Inflammatory Effect of Selected Dihydroxyflavones.
- ResearchGate. (2025, August 9). (PDF) In vivo assay to monitor flavonoid uptake across plant cell membranes.
- SpringerLink. (2024, March 4).
- PubChem. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | C18H16O7 | CID 6250403.
- VÚP Food Research Institute, Bratislava. (2008). Bioavailability and metabolism of flavonoids.
- Semantic Scholar. (2013, August 28). nutrients.
- PubMed. (2024, July 15).
- MDPI. (2020, August 11). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures.
- Semantic Scholar. (2017, December 7). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones.
- PMC. (2024, September 12). In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae.
- Preprints.org. (2024, October 14). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- MDPI. (2023, February 20). Santin (5,7-Dihydroxy-3,6,4′-Trimetoxy-Flavone)
- Journal of Young Pharmacists. (2018, October 15).
- ACS Publications. Anti-Inflammation Activity of Flavones and Their Structure–Activity Relationship | Journal of Agricultural and Food Chemistry.
- CABI Digital Library. (2011, October 11). Methodologies for evaluating in vitro and in vivo activities of bioactive compounds.
- MDPI. (2023, March 7). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study.
- Benchchem. The Biological Activities of 5,7-dihydroxy-6,8,4'-trimethoxyflavone: A Technical Guide for Researchers.
- Semantic Scholar. (2023, March 7). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study.
- PMC. In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids.
- ResearchGate.
- PMC. In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L.
- Journal of Chemical Health Risks. Invitro Antioxidant Property and Anticancer Property of Different Trihydroxy Flavones.
- VNU Journal of Science. (2024, September 29). Screening Flavonoids Compounds for Dipeptidyl Peptidase IV Inhibitory Activity by Using Molecular Docking Method.
- PMC - NIH. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture.
- SciELO. In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy.
- ResearchGate. (PDF) In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy.
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Head-to-Head Comparison: Synthetic Routes for Polymethoxyflavones (PMFs)
Executive Summary
Polymethoxyflavones (PMFs), particularly Nobiletin (
This guide provides a technical head-to-head comparison of the three dominant synthetic strategies:
-
The Baker-Venkataraman Rearrangement: The industry standard for regiocontrol.
-
The Claisen-Schmidt / Oxidative Cyclization: The convergent, modular approach.
-
The Allan-Robinson Condensation: The high-temperature, one-pot shortcut.
Part 1: Strategic Analysis of Synthetic Routes
Route 1: The Baker-Venkataraman Rearrangement (The Standard)
Mechanism: Base-catalyzed intramolecular Claisen condensation of an o-acyloxyacetophenone followed by acid-catalyzed cyclodehydration. Why it works for PMFs: The high degree of methoxylation on the A-ring (positions 5,6,7,8) creates significant steric crowding. The Baker-Venkataraman (B-V) route installs the B-ring via an intramolecular rearrangement, which is entropically favored over intermolecular attacks in crowded systems.
Route 2: Claisen-Schmidt Condensation Oxidative Cyclization
Mechanism: Aldol condensation between a polymethoxy-acetophenone and a benzaldehyde to form a chalcone, followed by oxidative ring closure (using
Route 3: Allan-Robinson Condensation
Mechanism: Condensation of an o-hydroxyketone with an aromatic anhydride and its salt at high temperatures (
Part 2: Decision Matrix & Pathway Visualization
The following diagram illustrates the retrosynthetic logic and decision points for synthesizing Nobiletin.
Caption: Retrosynthetic analysis showing the divergence between the intramolecular Baker-Venkataraman route (left) and the intermolecular Claisen-Schmidt route (right).
Part 3: Head-to-Head Performance Data
The following data is synthesized from comparative literature regarding the total synthesis of Nobiletin .
| Feature | Baker-Venkataraman (B-V) | Claisen-Schmidt (Chalcone) | Allan-Robinson (A-R) |
| Overall Yield | High (50-65%) | Moderate (35-50%) | Low (20-30%) |
| Step Count | 3 (from Acetophenone) | 2 (from Acetophenone) | 1 (from Acetophenone) |
| Atom Economy | Moderate (Loss of H2O) | Good | Poor (Requires Anhydride excess) |
| Regioselectivity | Excellent (Intramolecular) | Good | Variable |
| Purification | Crystallization often sufficient | Chromatography required (remove iodine/oxidants) | Difficult (Tar/Side products) |
| Scalability | High (Kilogram scale proven) | Moderate (Oxidants expensive at scale) | Low (Thermal hazards) |
| Key Risk | Hydrolysis of ester before rearrangement | Over-oxidation of methoxy groups | Demethylation at high T |
Critical Analysis
-
Choose B-V when: You require high purity and are scaling up. The intramolecular nature guarantees the correct ring closure, and the intermediates are stable.
-
Choose Chalcone when: You are screening a library of B-ring analogs. It is faster to make diverse chalcones and cyclize them than to make diverse esters for B-V.
-
Choose A-R when: You have heat-stable substrates and need a "quick and dirty" small-scale batch, but avoid this for fully methylated PMFs as partial demethylation is common.
Part 4: Detailed Experimental Protocols
Protocol A: Baker-Venkataraman Synthesis of Nobiletin
This protocol prioritizes yield and regiocontrol.
Prerequisites:
-
Starting Material: 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone (Synthesized via Ullmann coupling of iodophenols or Friedel-Crafts acylation).
-
Reagent: 3,4-Dimethoxybenzoyl chloride.
Step 1: O-Acylation
-
Dissolve the acetophenone (1.0 eq) in anhydrous Pyridine (10 vol).
-
Add 3,4-dimethoxybenzoyl chloride (1.2 eq) dropwise at 0°C.
-
Stir at 60°C for 2 hours. Monitor TLC for disappearance of phenol.
-
Workup: Pour into ice-HCl. Filter the white precipitate (The Ester).
-
Checkpoint: Verify absence of OH peak in IR (~3400 cm⁻¹).
Step 2: The Rearrangement (The Critical Step) Note: Classical methods use KOH/Pyridine, but Lithium bases give cleaner conversion for PMFs.
-
Dissolve The Ester in anhydrous THF under Argon.
-
Cool to -78°C. Add LiHMDS (1.0 M in THF, 2.5 eq) slowly.
-
Allow to warm to 0°C over 1 hour. The solution will turn yellow/orange (Enolate formation).
-
Quench with saturated
. Extract with EtOAc. -
Isolate the
-diketone intermediate.
Step 3: Cyclodehydration
-
Dissolve the
-diketone in Glacial Acetic Acid containing 0.5% . -
Reflux for 1 hour.
-
Cool and pour into water. Nobiletin precipitates as off-white needles.
-
Purification: Recrystallize from Ethanol/Acetone.
Protocol B: Oxidative Cyclization (Chalcone Route)
This protocol is faster but requires careful monitoring of the oxidation step.
Step 1: Claisen-Schmidt Condensation [1][2][3]
-
Mix 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.1 eq) in Ethanol.
-
Add 50% aq. KOH (5.0 eq) dropwise.
-
Stir at room temperature for 24-48 hours. (PMFs react slowly due to steric bulk).
-
Acidify with HCl at 0°C. Filter the orange/red Chalcone solid.
Step 2:
-
Suspend the Chalcone (1.0 eq) in DMSO (10 vol).
-
Add Iodine (
, 0.1 eq - catalytic) or stoichiometric if using as oxidant. Modern variation: Use catalytic with Flavone Synthase mimics or simple heat. -
Heat to 140°C for 2 hours.
-
Quench: Pour into dilute Sodium Thiosulfate (
) to remove iodine. -
Extract with
. -
Note: This route often yields traces of the flavanone (incomplete oxidation). Purification via silica gel chromatography is usually required.
Part 5: Mechanistic Visualization (Baker-Venkataraman)
Understanding the rearrangement is vital for troubleshooting.
Caption: The base-catalyzed migration of the acyl group to the alpha-carbon, followed by ring closure.
References
-
Cushman, M., & Nagarathnam, D. (1990). Total synthesis of the antiviral agent nobiletin. Journal of Organic Chemistry.[4]
-
Li, J. J. (2014). Baker-Venkataraman Rearrangement.[2][4][5][6][7] In: Name Reactions. Springer.[4]
-
Deng, S., et al. (2020).[8] Practical Synthesis of Polymethoxyflavones via Ullmann-Type Coupling. Organic & Biomolecular Chemistry.[1][5][8]
-
Manthey, J. A., & Grohmann, K. (2001). Phenols in Citrus Peel Byproducts.[9] Concentrations of Hydroxycinnamates and Polymethoxylated Flavones in Citrus Peel Molasses. Journal of Agricultural and Food Chemistry.
-
Horie, T., et al. (1998). Syntheses of Flavones and Flavonols.[1][10] In: The Chemistry of Flavonoids.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone
Introduction: 3,7-Dihydroxy-3',4',5'-trimethoxyflavone is a flavonoid compound, a class of polyphenolic secondary metabolites found in plants.[1] As research into its biological activities expands, its use in laboratory settings becomes more common. This guide provides a detailed, safety-first framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment. Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, this protocol is grounded in the precautionary principle and established best practices for chemical waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Section 1: Hazard Characterization and Pre-Disposal Assessment
The foundational step in any chemical disposal procedure is a thorough understanding of the substance's potential hazards. While specific toxicological data for 3,7-Dihydroxy-3',4',5'-trimethoxyflavone is limited, data from structurally similar flavonoids provides essential guidance. For instance, an SDS for a related compound, 3',5-Dihydroxy-4',6,7-trimethoxyflavone, indicates it is a skin, eye, and respiratory irritant.[2] Conversely, other flavonoids like 7,8-Dihydroxyflavone are not classified as hazardous mixtures.
Causality: This discrepancy highlights a critical principle: a lack of data does not mean a lack of hazard. Therefore, until proven otherwise by a formal hazard assessment, 3,7-Dihydroxy-3',4',5'-trimethoxyflavone and its associated waste should be handled as a potentially hazardous substance. The primary directive is to always consult your institution's Environmental Health & Safety (EHS) department for a final determination.
Key Chemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₇ | PubChem[3] |
| Molecular Weight | 344.32 g/mol | CymitQuimica[1] |
| Physical State | Solid / Powder | CymitQuimica[1] |
| Known Hazards | Data not available; treat as a potential irritant based on analogous compounds. | Thermo Fisher Scientific[2] |
Section 2: Personal Protective Equipment (PPE) and Safety Measures
Adherence to appropriate safety protocols is non-negotiable. When handling 3,7-Dihydroxy-3',4',5'-trimethoxyflavone in pure form or as waste, the following PPE is mandatory to prevent exposure.[4]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[5]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly.[5]
-
Respiratory Protection: For operations that may generate dust, work within a certified chemical fume hood to minimize inhalation risks.[6]
-
Ventilation: Always handle the chemical and its waste in a well-ventilated area or a fume hood.[7]
Section 3: Step-by-Step Disposal Protocol
This protocol outlines a systematic approach to waste management, from generation to collection, in compliance with the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[8][9]
Step 1: Waste Characterization and Segregation
Proper segregation at the point of generation is the most effective way to ensure safety and regulatory compliance.[6][8] Never mix incompatible waste streams.[10]
-
Solid Waste:
-
Includes: Unused or expired pure 3,7-Dihydroxy-3',4',5'-trimethoxyflavone, contaminated weighing papers, gloves, and plasticware.
-
Action: Collect in a dedicated, compatible solid waste container. Do not dispose of in regular trash.[6]
-
-
Liquid Waste:
-
Includes: Solutions containing 3,7-Dihydroxy-3',4',5'-trimethoxyflavone dissolved in solvents (e.g., DMSO, ethanol).
-
Action: The entire solution is considered chemical waste. Collect it in a dedicated liquid waste container. This waste stream must be further segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated).[6]
-
-
Sharps Waste:
-
Includes: Needles, syringes, or broken glass contaminated with the compound.
-
Action: Dispose of immediately in a designated, puncture-resistant sharps container.[6]
-
Step 2: Containerization
The integrity of the waste container is paramount to preventing leaks and spills.
-
Compatibility: The container must be chemically compatible with the waste. For most flavonoid waste, high-density polyethylene (HDPE) or glass containers are appropriate.[4][11]
-
Condition: Containers must be in good condition, free from cracks or damage, and have a secure, leak-proof closure.[8][11]
-
Closure: Keep waste containers closed at all times except when adding waste. Do not leave a funnel in the container opening.[11][12]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safe handling.[13][14]
-
Every waste container must be clearly labeled with the words "Hazardous Waste." [11][14]
-
The label must include:
-
The full, unabbreviated chemical name: "3,7-Dihydroxy-3',4',5'-trimethoxyflavone." [11]
-
The names and approximate percentages of all constituents in the container (including solvents).[11]
-
Relevant hazard information (e.g., "Irritant," "Flammable Liquid" if in a flammable solvent).[14]
-
The accumulation start date (the date the first drop of waste was added).[4]
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][14]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][11]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[12]
-
Segregation: Store containers in the SAA segregated by hazard class (e.g., flammables, corrosives) using secondary containment bins.[8][11]
-
Inspections: Regularly inspect the SAA for leaks, proper labeling, and container integrity.[8]
Step 5: Final Disposal
Disposal of chemical waste is a highly regulated process.
-
Do Not: Never dispose of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone or its solutions down the drain or in the regular trash.[12][13]
-
Professional Disposal: When a waste container is approximately 90% full, contact your institution's EHS office to arrange for pickup.[11] Final disposal must be carried out by a licensed hazardous waste disposal company that can ensure full compliance with all local, state, and federal regulations.[13][15]
Section 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify all personnel in the immediate area.
-
Assess the Spill: If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your EHS office immediately.
-
Small Spills (Solid):
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[2]
-
Place the material and all cleanup supplies (e.g., contaminated paper towels) into a sealed container and label it as hazardous waste.
-
-
Small Spills (Liquid):
-
Use a chemical spill kit with appropriate absorbent pads to contain and absorb the spill.
-
Place all used absorbent materials into a sealed container and label it as hazardous waste.
-
Visual Workflow: Disposal Decision Process
The following diagram illustrates the logical steps for managing waste derived from 3,7-Dihydroxy-3',4',5'-trimethoxyflavone.
Caption: Disposal Decision Workflow
References
-
Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Temarry Recycling. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from [Link]
-
Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]
-
University of Virginia. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3,5,7-Trihydroxyflavone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6250403, 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, October 15). 3,7-Dihydroxy-3',4',5'-trimethoxyflavone - Chemical Details. Retrieved from [Link]
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Personal protective equipment for handling 3,7-Dihydroxy-3',4',5'-trimethoxyflavone
Synonyms: Robinetin trimethyl ether; 3',4',5'-Trimethoxy-3,7-dihydroxyflavone CAS: 132594-09-3 (Isomer specific) / General Flavone Handling Application: Bioactive flavonoid research (Anti-inflammatory, anticancer, and cardiovascular signaling pathways).[1]
Core Safety Directive: The "Bioactive Unknown" Protocol
The Hazard Paradox: While 3,7-Dihydroxy-3',4',5'-trimethoxyflavone is not classified as acutely fatal (like cyanide) or corrosive (like strong acids), it presents a specific risk profile common to high-purity research flavonoids: Biological Activity without Toxicological Certainty.
As a Senior Application Scientist, I urge you to treat this compound not just as a chemical irritant, but as a pharmacologically active agent . The primary risk is not immediate chemical burn, but rather unintended systemic absorption , particularly when dissolved in carrier solvents like DMSO, which can bypass the skin's barrier properties.
GHS Hazard Classification (Baseline)
Personal Protective Equipment (PPE) Strategy
Effective PPE is not about "wearing everything"; it is about matching the barrier to the state of matter (Solid vs. Solution).
A. Respiratory Protection (The Inhalation Vector)[6]
-
Risk: Flavonoids are often fine, electrostatic powders. Weighing operations generate invisible micro-aerosols.
-
Protocol:
-
Primary: Handling must occur inside a certified chemical fume hood .
-
Secondary (If hood is unavailable): A fitted N95 (US) or P2 (EU) particulate respirator is mandatory. Surgical masks provide zero protection against chemical dust inhalation.
-
B. Dermal Protection (The Permeation Vector)
-
Risk: The solid powder causes contact dermatitis. However, the solution form (e.g., in DMSO or Methanol) is the critical danger zone . DMSO acts as a vehicle, carrying the flavonoid directly into the bloodstream.
-
Protocol:
-
Solid Handling: Standard Nitrile gloves (minimum thickness 0.11 mm).
-
Solution Handling (DMSO/Ethanol): Double-gloving is required.
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: 8 mil Nitrile or laminate (Chemical resistance).
-
Rationale: DMSO permeates standard nitrile in <10 minutes. The outer glove is a sacrificial barrier; change immediately upon splash contact.
-
-
C. Ocular Protection[4][7]
-
Protocol: Chemical Safety Goggles (indirect venting) are superior to safety glasses. Fine powders can drift around the sides of standard glasses, causing severe mucosal irritation.
Operational Logistics & Handling Workflow
This workflow is designed to minimize static discharge and environmental degradation (oxidation/hydrolysis).
Step 1: Storage & Equilibration
-
Condition: Store at -20°C in a desiccated, amber glass vial.
-
The "Thaw" Rule: Before opening, allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator.
-
Why? Opening a cold vial in humid lab air causes condensation. Moisture initiates hydrolysis and causes the powder to clump, making accurate weighing impossible.
Step 2: Precision Weighing (The Static Control)
-
Problem: Trimethoxyflavones are prone to static charging, causing powder to "jump" or cling to spatulas.
-
Solution: Use an anti-static gun on the vial and spatula before weighing. Alternatively, use a wooden or plastic spatula (less static than metal) or weigh into a glass vessel rather than plastic.
Step 3: Solubilization (The "Trojan Horse" Phase)
-
Solvents: Soluble in DMSO, Ethanol, DMF. Poorly soluble in water.[3]
-
Procedure: Add solvent slowly down the side of the vial. Vortex with the cap tightly sealed .
-
Safety Check: Do not sonicate open vials. Aerosolization of a DMSO-Flavonoid solution creates a highly bioavailable inhalation hazard.
Step 4: Waste Disposal[2][3]
-
Solid Waste: Hazardous Chemical Waste (P-List/U-List protocols generally apply to pure bioactive organics).[1]
-
Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated). Do not pour down the drain.
Visualized Workflows
Figure 1: Safe Handling Logic Flow
This diagram illustrates the critical decision points and barrier requirements for handling the compound.[4][6]
Caption: Operational workflow emphasizing the "Thaw Rule" and PPE differentiation based on physical state.
Quick-Reference Data Tables
Table 1: PPE Selection Matrix
| Hazard Vector | Recommended Barrier | Critical Note |
| Inhalation | Fume Hood (Face Velocity > 100 fpm) | Use N95 only if hood is impossible.[1] |
| Skin (Solid) | Nitrile Gloves (4 mil) | Change if punctured. |
| Skin (Liquid) | Double Gloving (Inner: 4mil, Outer: 8mil) | CRITICAL: DMSO penetrates single gloves.[1] |
| Eyes | Indirect Vent Goggles | Safety glasses allow dust entry. |
| Body | Lab Coat (Cotton/Poly blend) | Buttoned to neck; sleeves rolled down.[1] |
Table 2: Chemical Resistance & Compatibility
| Parameter | Specification |
| Molecular Weight | 344.32 g/mol |
| Solubility | DMSO (>20 mg/mL), Ethanol, DMF |
| Incompatibility | Strong Oxidizing Agents |
| Stability | Light Sensitive (Store Amber); Hygroscopic |
| Flash Point | N/A (Solid) - Solvent dependent in solution |
References
-
PubChem. (2025). 3,7-Dihydroxy-3',4',5'-trimethoxyflavone (Compound Summary). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2][7][8] Laboratory Safety Guidance: Chemical Fume Hoods.[Link]
Sources
- 1. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | C18H16O7 | CID 6250403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
